Fluorescein-DBCO
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEDVMJBPDYXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorescein-DBCO: A Technical Guide to a Catalyst-Free Bioorthogonal Labeling Reagent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, mechanism of action, and applications of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a key reagent in the field of bioorthogonal chemistry. This molecule merges the well-established fluorescent properties of fluorescein with the highly efficient and biocompatible copper-free click chemistry enabled by the dibenzocyclooctyne (DBCO) group. This combination provides a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems, including live cells and in vivo models.
Core Concepts: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of this field. Unlike the classical copper-catalyzed click chemistry, SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living organisms.[1][] this compound is a prime example of a reagent designed for this purpose. It contains a DBCO group, a strained cyclooctyne, which readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[3][4]
Physicochemical Properties and Spectral Data
This compound is a fluorescent dye-linker that combines the spectral properties of fluorescein with the reactivity of DBCO.[4] Below is a summary of its key quantitative data:
| Property | Value | Reference(s) |
| Molecular Formula | C₃₉H₂₇N₃O₆S | |
| Molecular Weight | 665.72 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Solubility | DMSO, DMF | |
| Storage Conditions | -20°C, protect from light |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reactivity of this compound is driven by the significant ring strain of the cyclooctyne ring in the DBCO moiety. This inherent strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a copper catalyst. The reaction is highly specific and bioorthogonal, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems.
The concerted mechanism of the SPAAC reaction between this compound and an azide-modified biomolecule is depicted below:
References
An In-Depth Technical Guide to Fluorescein-DBCO for Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a key reagent in modern bioconjugation. This compound is a fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry for the labeling of azide-modified biomolecules.[1][2] Its high efficiency, specificity, and biocompatibility make it an invaluable tool for a wide range of applications in biological research and drug development, including live-cell imaging, flow cytometry, and the creation of antibody-drug conjugates (ADCs).[1][3]
Core Properties of this compound
This compound combines the well-established fluorescent properties of fluorescein with the bioorthogonal reactivity of a DBCO moiety.[1] This combination allows for the straightforward and robust labeling of a diverse array of biomolecules without the need for a cytotoxic copper catalyst, a significant advantage for in vivo and live-cell studies.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C₃₉H₂₇N₃O₆S | |
| Molecular Weight | ~665.71 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Extinction Coefficient | ~74,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.93 | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, protect from light. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. |
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound facilitates bioconjugation through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO group contains a highly strained cyclooctyne ring. This ring strain is the driving force for a rapid and highly specific [3+2] cycloaddition reaction with an azide-functionalized molecule, leading to the formation of a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency within a biological environment without interfering with native biochemical processes.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound. It is important to note that optimal conditions, such as reagent concentrations and incubation times, may need to be empirically determined for specific biomolecules and experimental systems.
General Experimental Workflow
The general workflow for labeling a biomolecule with this compound involves the initial introduction of an azide group into the target molecule, followed by the click reaction with this compound, and subsequent purification of the conjugate.
Protocol 1: Labeling of Azide-Modified Live Cells
This protocol describes the labeling of mammalian cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Azide-modified mammalian cells (e.g., grown in the presence of an azide-derivatized sugar like Ac4ManNAz).
-
This compound.
-
Anhydrous DMSO.
-
Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS).
-
4% formaldehyde in D-PBS (for fixation, optional).
-
Hoechst 33342 (for counterstaining, optional).
Procedure:
-
Cell Culture: Grow mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz) at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the cells twice with D-PBS containing 1% FBS.
-
Prepare this compound Stock Solution: Prepare a 5 mM stock solution of this compound in a water-miscible solvent such as DMSO. Vortex to ensure the solid is completely dissolved.
-
Labeling Reaction: Label the azide-modified cells by incubating them with 5 to 30 µM of this compound in D-PBS with 1% FBS for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells four times with D-PBS containing 1% FBS to remove unreacted this compound.
-
(Optional) Fixation: Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.
-
Washing: Wash the cells with D-PBS.
-
(Optional) Counterstaining: Counterstain the cells with Hoechst 33342 in D-PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with D-PBS.
-
Imaging: Image the labeled cells using a fluorescence microscope with appropriate filters for fluorescein.
Note: Avoid using reagents such as DTT, TCEP, or β-mercaptoethanol as they can reduce the azide groups.
Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate
This protocol outlines the procedure for labeling azide-containing proteins within a cell lysate.
Materials:
-
Cell lysate containing azide-modified proteins.
-
This compound.
-
Anhydrous DMSO.
-
Lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, containing 1% (w/v) SDS).
-
Iodoacetamide (IAA) stock solution (1 M in DMSO).
-
Stop reagent (e.g., provided in a kit).
-
Tris-Tricine SDS-PAGE gel.
Procedure:
-
Cell Lysis: Prepare cell lysate using a suitable lysis buffer. Optionally, add protease and phosphatase inhibitors.
-
Lysate Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity. Centrifuge at 16,000 x g at 4°C for 10 minutes and collect the supernatant. Determine the protein concentration.
-
Blocking Cysteine Thiols: Block cysteine thiols in the lysate by adding iodoacetamide stock solution to a final concentration of 15 mM and agitating mildly for 30 minutes.
-
Prepare this compound Stock Solution: Prepare a 5 mM stock solution of this compound in DMSO.
-
Labeling Reaction: Add this compound to the cell lysate to a final concentration of 20 µM. Protect from light and agitate mildly for 30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding a stop reagent to a final concentration of 100 µM and agitate briefly for 20 minutes.
-
Analysis: Load approximately 10 µg of the labeled protein onto a Tris-Tricine SDS-PAGE gel. Image the gel using a fluorescence scanner with detection settings appropriate for fluorescein.
Protocol 3: Conjugation of this compound to an Azide-Modified Antibody
This protocol details the steps for conjugating this compound to an antibody that has been previously modified to contain azide groups.
Materials:
-
Azide-modified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH ~7.4).
-
This compound.
-
Anhydrous DMSO.
-
Spin desalting column or dialysis equipment for purification.
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add a 2-4x molar excess of the this compound solution to the azide-modified antibody solution.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature. Protect the reaction from light.
-
Purification: Remove the unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.
-
Validation: Validate the final conjugate using SDS-PAGE, where the labeled antibody will show a higher molecular weight band. The degree of labeling can be determined spectrophotometrically.
References
understanding Fluorescein-DBCO for copper-free click chemistry
An In-Depth Technical Guide to Fluorescein-DBCO for Copper-Free Click Chemistry
Introduction
This compound is a fluorescent probe that combines the well-known fluorescein dye with a dibenzocyclooctyne (DBCO) group.[1] This reagent is a cornerstone of copper-free click chemistry, a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological environments.[1][2] The key technology behind this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the strained ring of the DBCO moiety reacts spontaneously with an azide group to form a stable triazole linkage.[2][3]
A major advantage of this method is its biocompatibility; it proceeds rapidly at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are required for conventional click chemistry. This makes this compound an ideal tool for a variety of applications in live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).
Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a variant of the Azide-Alkyne Huisgen Cycloaddition. The high ring strain (~18 kcal/mol) of the cyclooctyne in the DBCO group significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed without a catalyst. This reaction is highly specific and bioorthogonal, meaning neither the DBCO nor the azide group reacts with other functional groups typically found in biological systems, ensuring that the labeling is highly targeted. The reaction results in a stable, covalent triazole bond.
Physicochemical and Spectroscopic Properties
The utility of this compound is defined by its chemical and fluorescent properties. Key quantitative data are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃₉H₂₇N₃O₆S | |
| Molecular Weight | ~665.71 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Fluorescence Quantum Yield (Φf) | 0.93 | |
| Recommended Solvents | DMSO, DMF |
Key Applications
The unique properties of this compound make it suitable for a range of advanced applications.
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Fluorescent Labeling and Bioconjugation : Its primary use is to attach a fluorescent tag to azide-modified biomolecules such as proteins, peptides, and nucleic acids for detection and analysis.
-
Live-Cell Imaging : The copper-free nature of the SPAAC reaction makes this compound highly effective for labeling and visualizing molecules within living cells without inducing cytotoxicity.
-
Antibody-Drug Conjugates (ADCs) : It can function as a stable, non-cleavable linker in the synthesis of ADCs, connecting an antibody to a therapeutic agent for targeted drug delivery research.
Experimental Protocols
The following are detailed methodologies for common experiments using this compound.
Protocol 1: Preparation of Stock Solution
Proper preparation of the reagent is critical for successful conjugation.
-
Preparation : Let the vial of this compound warm to room temperature before opening.
-
Solubilization : Add a high-quality, anhydrous solvent such as DMSO or DMF to the vial to create a stock solution, typically at a concentration of 1-10 mM.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light. For short-term storage (days to weeks), 4°C is acceptable. Use within 1-6 months depending on the storage temperature.
Protocol 2: Labeling of Azide-Modified Live Cells
This workflow outlines the process of metabolically incorporating an azide into cellular biomolecules and subsequently labeling them with this compound.
Methodology:
-
Metabolic Incorporation of Azides : Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., Ac₄ManNAz for glycan labeling) for 1-3 days at 37°C. This allows the cells to incorporate the azide groups onto their surface proteins.
-
Cell Washing : Gently wash the cells twice with a suitable buffer, such as DPBS containing 1% FBS, to remove any unincorporated azide precursor.
-
Fluorescent Labeling Reaction :
-
Prepare a fresh working solution of this compound in a cell-compatible buffer (e.g., DPBS with 1% FBS) from your stock solution.
-
Incubate the azide-modified cells with the this compound solution (typical final concentration range is 5 to 30 µM) for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing : Wash the cells three to four times with the buffer to remove any unreacted this compound.
-
Analysis : The cells are now fluorescently labeled and ready for downstream analysis by methods such as fluorescence microscopy or flow cytometry.
References
An In-depth Technical Guide to Fluorescein-DBCO: Structure, Azide Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a key reagent in bioconjugation and cellular imaging. We will delve into its chemical structure, the kinetics of its reaction with azides, detailed experimental protocols for its use, and a visual representation of a common experimental workflow.
Core Concepts: Structure and Reactivity
This compound is a fluorescent labeling reagent that combines the well-known green-emitting fluorophore, fluorescein, with a dibenzocyclooctyne (DBCO) moiety.[1][2] The DBCO group is a strained alkyne that is central to its utility in "click chemistry".
The key reaction involving this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of copper-free click chemistry where the DBCO group reacts specifically and efficiently with an azide (-N₃) functional group to form a stable triazole linkage.[1][2][3] The inherent ring strain of the cyclooctyne ring in the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst. This biocompatibility makes this compound an ideal tool for labeling and visualizing biomolecules in living cells and organisms.
The reaction is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems, ensuring minimal off-target labeling.
Chemical Structure:
-
Molecular Formula: C₃₉H₂₇N₃O₆S
-
Molecular Weight: 665.71 g/mol
-
Excitation Maximum: ~494 nm
-
Emission Maximum: ~517 nm
Quantitative Data: Reaction Kinetics
The efficiency of the SPAAC reaction between DBCO and an azide is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The reaction rate can be influenced by factors such as the specific structure of the azide, the solvent, and the temperature. Below is a summary of reported second-order rate constants for the reaction of DBCO derivatives with various azide partners.
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |
| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
Experimental Protocols
The following protocols provide a general framework for using this compound in common bioconjugation and cell labeling experiments. Optimal conditions, such as molar excess of reagents and incubation times, may need to be determined empirically for each specific application.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol outlines the steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.
Materials:
-
DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized small molecule.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the small molecule is not water-soluble.
-
Spin desalting columns or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the target protein in a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5) at a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.
-
Reaction Setup: If the azide-functionalized small molecule is not water-soluble, dissolve it in a minimal amount of DMSO or DMF. Add the azide-functionalized small molecule to the DBCO-activated protein solution at a 2-4x molar excess. The final concentration of the organic solvent should be less than 20%.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorescein dye.
-
Purification: Remove the excess, unreacted small molecule using a spin desalting column or through dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of fluorescein at its maximum absorbance (~494 nm).
Protocol 2: Fluorescent Labeling of Live Azide-Modified Cells
This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycoproteins.
Materials:
-
Azide-labeled live cells in a multi-well plate or on coverslips.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS) or other imaging buffer.
Procedure:
-
Cell Preparation: Culture cells in the presence of an unnatural monosaccharide containing an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz) to metabolically label the cell surface glycans.
-
Preparation of Labeling Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (a starting titration from 1-20 µM is recommended).
-
Labeling Reaction: Wash the azide-labeled cells twice with pre-warmed cell culture medium. Add the this compound labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. Protect the cells from light during this incubation.
-
Washing: Gently wash the cells three to five times with pre-warmed, live-cell imaging buffer to remove excess this compound.
-
Imaging: The cells are now ready for visualization using a fluorescence microscope with the appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).
Mandatory Visualization
Experimental Workflow: Metabolic Labeling and Fluorescent Detection
The following diagram illustrates the two-step workflow for the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by the covalent attachment of this compound for fluorescent detection.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The combination of high reactivity, specificity, and biocompatibility makes it a powerful tool for a wide range of applications in modern biological research.
References
An In-depth Technical Guide to Bioorthogonal Labeling with Fluorescein-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling using Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a powerful tool for the specific and efficient fluorescent tagging of biomolecules in complex biological systems. We will delve into the core principles, provide detailed experimental protocols, and present key quantitative data to enable researchers to effectively implement this technology in their work.
Introduction to Bioorthogonal Labeling and this compound
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] One of the most prominent examples is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] This reaction involves the specific and rapid ligation of a strained alkyne, such as Dibenzocyclooctyne (DBCO), with an azide-modified molecule to form a stable triazole linkage.[2][3]
This compound is a key reagent in this field, combining the bright green fluorescence of fluorescein with the bioorthogonal reactivity of a DBCO group.[4] This allows for the covalent attachment of a fluorescent label to azide-functionalized biomolecules, such as proteins, glycans, and nucleic acids, for visualization and tracking. The copper-free nature of the SPAAC reaction makes this compound particularly well-suited for live-cell imaging and in vivo applications, as it avoids the cytotoxicity associated with copper catalysts.
The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule. This strain lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures and pH without the need for a catalyst.
Below is a diagram illustrating the reaction mechanism.
Quantitative Data for this compound Labeling
The efficiency and performance of this compound labeling are dependent on several key parameters. The following tables summarize important quantitative data for this reagent.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₂₇N₃O₆S | |
| Molecular Weight | 665.71 g/mol | |
| Excitation Maximum (λex) | 492 - 494 nm | |
| Emission Maximum (λem) | 517 nm | |
| Molar Extinction Coefficient (ε) of Fluorescein | ~70,000 - 92,300 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) of Fluorescein | ~0.93 - 0.97 |
Table 2: Second-Order Rate Constants (k₂) for DBCO-Azide SPAAC Reactions
The reaction kinetics of SPAAC can be influenced by the specific azide, buffer conditions, pH, and temperature.
| DBCO Reagent | Azide | Buffer | pH | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.85 | |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 1.22 | |
| sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 7 | 25 | 0.32 | |
| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 | |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.18 | |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.37 |
Experimental Protocols
Detailed methodologies are crucial for successful bioorthogonal labeling experiments. Below are protocols for labeling proteins and cell surfaces with this compound.
General Workflow for Bioorthogonal Labeling
The general experimental workflow for a bioorthogonal labeling experiment using this compound is depicted below.
Protocol for Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a purified protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.2)
-
This compound
-
Anhydrous DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Reaction Setup:
-
To your azide-modified protein solution (typically at a concentration of 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by using a desalting column or by dialysis against a suitable buffer.
-
Confirmation of Labeling: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 494 nm (for fluorescein).
Protocol for Cell Surface Labeling for Flow Cytometry
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)
-
This compound
-
Anhydrous DMSO
-
PBS (Phosphate-Buffered Saline)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing an appropriate concentration of an azide-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for the incorporation of azides into cell surface glycans.
-
Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.
-
Labeling Reaction:
-
Prepare a solution of this compound in serum-free media or PBS at a concentration of 10-50 µM.
-
Resuspend the cell pellet in the this compound solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with FACS buffer to remove unreacted this compound.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filters for fluorescein detection.
Applications in Drug Development
The specificity and biocompatibility of this compound labeling make it a valuable tool in various stages of drug development.
Troubleshooting
Common issues encountered during this compound labeling and potential solutions are outlined below.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Reference |
| Low or no fluorescence signal | Inefficient azide incorporation | Optimize concentration and incubation time of the azide precursor. | |
| Inefficient click reaction | Increase the concentration of this compound and/or the incubation time. | ||
| Low protein/target expression | Confirm expression levels using an orthogonal method (e.g., Western blot). | ||
| High background fluorescence | Insufficient washing | Increase the number and duration of washing steps. | |
| Non-specific binding of the probe | Decrease the concentration of this compound. Consider adding a blocking step. | ||
| Precipitation of labeled protein | Altered protein properties due to labeling | Reduce the molar excess of this compound to decrease the degree of labeling. |
Conclusion
This compound, in conjunction with SPAAC, provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its bioorthogonality, high reactivity, and the bright fluorescence of the fluorescein moiety make it an indispensable tool for researchers in cell biology, chemical biology, and drug discovery. By understanding the underlying chemistry, leveraging the provided protocols, and considering the quantitative data, scientists can effectively apply this technology to advance their research.
References
A Technical Guide to the Solubility and Stability of Fluorescein-DBCO in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) in aqueous buffers. Understanding these parameters is critical for the successful design and execution of experiments involving bioconjugation, particularly for labeling and tracking of biomolecules in biological systems. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.
Introduction to this compound
This compound is a widely used reagent in bioconjugation and chemical biology. It combines the bright fluorescence of the fluorescein dye with the bioorthogonal reactivity of the dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in aqueous environments and even in living systems.
The utility of this compound is, however, dependent on its solubility and stability in the aqueous buffers used for biological experiments. This guide will delve into these critical aspects.
Solubility of this compound
The solubility of this compound in aqueous buffers is a crucial consideration for achieving sufficient concentrations for labeling reactions without precipitation.
General Solubility Characteristics
This compound is sparingly soluble in purely aqueous solutions. It is readily soluble in polar organic solvents.[1][2]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Type | Examples | Solubility |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in aqueous buffers is not extensively published, related compounds offer some insight. For instance, a DBCO-PEG4-Maleimide conjugate has been reported to be soluble in aqueous buffers up to 6.6 mM, and a DBCO-PEG4-NHS ester up to 5.5 mM.[3] The inclusion of a hydrophilic polyethylene glycol (PEG) linker significantly enhances aqueous solubility. Given the hydrophobic nature of both the fluorescein and DBCO moieties, the aqueous solubility of this compound is expected to be in the low millimolar to micromolar range.
For practical applications, a common strategy is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer immediately before use.[4] It is recommended to keep the final concentration of the organic solvent in the aqueous buffer to a minimum, as high concentrations can be detrimental to biological samples.
Stability of this compound in Aqueous Buffers
The stability of this compound is influenced by the chemical reactivity of both the fluorescein and DBCO components. Degradation can lead to a loss of fluorescence or a reduction in labeling efficiency.
Stability of the DBCO Moiety
The DBCO group is susceptible to degradation under certain conditions.
Table 2: Stability Considerations for the DBCO Moiety in Aqueous Solutions
| Condition | Effect on DBCO | Recommendation |
| Storage (Aqueous Solution) | Gradual loss of reactivity over time due to oxidation and hydration. A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C.[5] | Prepare fresh solutions for optimal performance. Store DBCO-conjugated molecules at -20°C or -80°C for long-term stability. |
| pH | Generally stable at neutral pH. | For labeling reactions, maintain a pH between 6.5 and 8.5. |
| Presence of Azides | Reacts with azide ions. | Avoid buffers containing sodium azide (NaN₃). |
| Reducing Agents | Can be unstable in the presence of some reducing agents like TCEP. | Use alternative reducing agents like DTT if necessary and perform compatibility tests. |
Stability of the Fluorescein Moiety
The fluorescence properties of fluorescein are highly sensitive to its environment.
Table 3: Stability and Performance Considerations for the Fluorescein Moiety
| Condition | Effect on Fluorescein | Recommendation |
| pH | Fluorescence quantum yield is highly pH-dependent, with a significant decrease in acidic conditions (pKa ~6.4). | Use buffers with a pH above 7.0 for optimal fluorescence intensity. |
| Photobleaching | Susceptible to photobleaching upon prolonged exposure to light. | Minimize light exposure during experiments and storage. Use anti-fade reagents for imaging applications. |
| Temperature | Increased temperature can lead to a decrease in fluorescence intensity due to enhanced non-radiative decay processes. | Maintain consistent and controlled temperatures during fluorescence measurements. |
Experimental Protocols
This section provides detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility using UV-Vis Spectroscopy
This method relies on creating a calibration curve and measuring the absorbance of a saturated solution.
-
Preparation of a Calibration Curve:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions from the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to obtain concentrations ranging from 1 µM to 100 µM.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of this compound (~494 nm).
-
Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (Beer-Lambert law).
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.
-
Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Measurement and Calculation:
-
Measure the absorbance of the clear supernatant at ~494 nm. If the absorbance is too high, dilute the supernatant with a known volume of the buffer and re-measure.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility.
-
Protocol for Assessing Stability using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to monitor the degradation of this compound over time.
-
Preparation of Samples:
-
Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µM).
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and inject it into an HPLC system.
-
Use a suitable C18 reverse-phase column.
-
Employ a mobile phase gradient, for example, a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., isopropanol or acetonitrile).
-
Monitor the elution profile using a diode-array detector (DAD) at the absorbance maximum of fluorescein (~494 nm) and DBCO (~309 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Integrate the area of this peak at each time point.
-
Plot the peak area as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life of this compound under the tested conditions.
-
Visualizing Key Processes and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts.
Caption: Preparation of this compound solutions.
References
A Comprehensive Technical Guide to Fluorescein-DBCO for Bioconjugation
For researchers, scientists, and drug development professionals venturing into bioconjugation, Fluorescein-DBCO emerges as a powerful tool for fluorescently labeling and tracking molecules within biological systems.[1] This in-depth guide provides a foundational understanding of this compound, its core principles in copper-free click chemistry, detailed experimental protocols, and key quantitative data to facilitate its successful implementation in your research.
Core Principles: Understanding this compound and SPAAC
This compound is a fluorescent dye conjugate that combines the well-known green fluorescent probe, fluorescein, with a dibenzocyclooctyne (DBCO) moiety.[2] This DBCO group is the key to its utility in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3]
The driving force behind SPAAC is the significant ring strain of the cyclooctyne ring within the DBCO molecule. This inherent strain dramatically lowers the activation energy required for the [3+2] cycloaddition reaction with an azide-functionalized molecule. Consequently, the reaction proceeds rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is a significant advantage over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This copper-free nature makes this compound particularly well-suited for live-cell imaging and other applications in sensitive biological systems.
The azide and DBCO functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and will not interfere with native cellular processes, ensuring highly specific labeling. The reaction results in the formation of a stable triazole linkage, covalently connecting the fluorescein dye to the target molecule.
Quantitative Data for this compound
For successful experimental design and data interpretation, understanding the physicochemical and spectral properties of this compound is crucial. The following tables summarize key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₂₇N₃O₆S | |
| Molecular Weight | 665.71 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Solubility | Good in DMSO, DMF | |
| Storage Conditions | -20°C, protected from light |
| Spectral Property | Value | Source(s) |
| Molar Extinction Coefficient (ε) | ~74,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.93 |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in bioconjugation.
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column or spin filtration device for purification
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for several months.
-
-
Labeling Reaction:
-
To your azide-modified protein solution, add the this compound stock solution to achieve a 2-4 fold molar excess of the dye.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the specific protein and reactant concentrations.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound using a desalting column or a spin filtration device with an appropriate molecular weight cutoff.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).
-
Store the purified this compound labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Fluorescent Labeling of Metabolically Azide-Labeled Live Cells for Microscopy
This protocol describes the labeling of live cells that have incorporated an azide-containing metabolic precursor, enabling visualization of specific biomolecules.
Materials:
-
Adherent mammalian cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycans)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Incubate the cells with the azide-modified metabolic precursor in a complete culture medium for 24-48 hours under standard culture conditions (37°C, 5% CO₂). The optimal concentration of the precursor should be determined empirically.
-
-
SPAAC Reaction:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Dilute the this compound stock solution in a pre-warmed complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the this compound containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three to four times with warm PBS to remove any unreacted this compound.
-
Replace the PBS with a pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the processes involved in using this compound.
References
A Technical Guide to Fluorescein-DBCO: Maximizing Quantum Yield and Brightness in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) in cellular imaging. This compound is a key reagent in bioorthogonal chemistry, enabling the precise labeling of biomolecules in living cells. This guide provides a comprehensive overview of its photophysical properties, detailed experimental protocols for its use in cellular imaging, and a discussion on optimizing its performance to achieve high quantum yield and brightness for sensitive and specific detection.
Core Concepts: Bioorthogonal Labeling with this compound
This compound facilitates the visualization of specific cellular components through a two-step process rooted in bioorthogonal chemistry. This strategy allows for the labeling of target molecules in their native environment with minimal perturbation to cellular processes. The underlying principle is the highly specific and efficient copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), between the dibenzocyclooctyne (DBCO) moiety and an azide group.[1][2]
The typical workflow involves:
-
Metabolic or Enzymatic Incorporation of an Azide: Cells are first treated with a metabolic precursor or substrate containing an azide group. This azide is then incorporated into a specific class of biomolecules (e.g., glycans, proteins, or nucleic acids) through the cell's natural metabolic pathways.
-
Specific Labeling with this compound: Following the incorporation of the azide handle, the cells are incubated with this compound. The DBCO group on the fluorescein molecule selectively reacts with the azide-modified biomolecules, resulting in a stable, covalent fluorescent label.[1]
This targeted approach ensures that the fluorescent signal originates specifically from the molecules of interest, thereby enhancing the signal-to-noise ratio in imaging experiments.
Quantitative Photophysical Properties
The brightness of a fluorophore is a critical parameter for sensitive detection in cellular imaging and is determined by the product of its molar extinction coefficient and fluorescence quantum yield. The table below summarizes the key photophysical properties of a commonly used isomer of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [2][3] |
| Emission Maximum (λem) | ~517 nm | |
| Molar Extinction Coefficient (ε) | 74,000 cm-1M-1 (for 6-isomer) | |
| Fluorescence Quantum Yield (Φ) | 0.93 (for 6-isomer) | |
| Brightness (ε x Φ) | 68,820 | Calculated |
Experimental Protocol: Live-Cell Imaging with this compound
This protocol provides a general framework for labeling azide-modified biomolecules in live mammalian cells with this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed to 37°C
-
Fluorescence microscope with appropriate filter sets for fluorescein (e.g., excitation ~490/20 nm, emission ~525/30 nm)
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium containing the azide-modified precursor at an optimized concentration and for a sufficient duration to allow for metabolic incorporation. This can range from 24 to 72 hours depending on the cell type and the specific precursor.
-
-
Preparation of Labeling Solution:
-
On the day of imaging, prepare a fresh labeling solution by diluting the this compound stock solution in pre-warmed, serum-free cell culture medium or PBS. A final concentration range of 5-30 µM is a good starting point for optimization.
-
-
Cell Washing:
-
Gently wash the cells two to three times with pre-warmed PBS to remove any residual medium and unincorporated azide precursor.
-
-
This compound Incubation:
-
Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Removal of Unbound Dye:
-
Aspirate the labeling solution and wash the cells three to five times with pre-warmed PBS to remove any unbound this compound. This step is crucial for minimizing background fluorescence and improving the signal-to-noise ratio.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein. Maintain the cells at 37°C and in a humidified atmosphere with 5% CO₂ during imaging for long-term experiments.
-
Considerations for Brightness in Cellular Imaging
While this compound exhibits a high intrinsic brightness, its effective brightness in a cellular context can be influenced by several factors. One study comparing the intracellular fluorescence of different green dyes found that while fluorescein showed a high signal outside the cell, internalized Rhodamine Green emitted more light from within the cells. This is likely due to the pH sensitivity of fluorescein, whose fluorescence can be quenched in the more acidic environments of certain intracellular compartments like endosomes and lysosomes.
To optimize the signal-to-noise ratio and achieve the brightest possible signal with this compound, consider the following:
-
Optimize Labeling Concentration: Use the lowest possible concentration of this compound that provides a sufficient signal to minimize potential cytotoxicity and non-specific binding.
-
Thorough Washing: Extensive washing after incubation is critical to reduce background fluorescence from unbound dye.
-
Appropriate Imaging Medium: Use a phenol red-free imaging medium to reduce background autofluorescence.
-
Microscope Settings: Optimize microscope parameters, including excitation intensity, exposure time, and detector gain, to maximize signal detection while minimizing phototoxicity and photobleaching.
Conclusion
This compound is a powerful tool for fluorescently labeling biomolecules in living cells with high specificity. Its high quantum yield and extinction coefficient result in a bright fluorescent probe. By following optimized experimental protocols and considering the factors that influence intracellular brightness, researchers can effectively utilize this compound to achieve high-quality, sensitive, and specific cellular imaging results. This technical guide provides the foundational knowledge and practical steps for the successful application of this compound in demanding cellular imaging experiments.
References
Methodological & Application
Application Notes and Protocols for Live Cell Labeling and Imaging with Fluorescein-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for elucidating the dynamic processes within living systems. A key requirement for successful live cell imaging is the ability to specifically and efficiently label biomolecules of interest with fluorescent probes without perturbing cellular functions. This document provides detailed protocols for the use of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) in live cell labeling and imaging. This method utilizes a two-step bioorthogonal chemistry approach: metabolic labeling of cellular glycans with an azide-containing sugar, followed by a highly specific and biocompatible copper-free click chemistry reaction with this compound.[1][2]
The dibenzocyclooctyne (DBCO) group reacts spontaneously with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable covalent bond without the need for a cytotoxic copper catalyst.[3][4][5] This makes the reaction ideal for labeling living cells. Fluorescein is a widely used, bright green fluorescent dye with well-characterized spectral properties, making it suitable for a variety of fluorescence microscopy applications.
Principle of the Technology
The live cell labeling strategy with this compound involves two main stages:
-
Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated monosaccharide analogue containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into sialoglycans on the cell surface glycoproteins. This results in the presentation of azide groups on the cell surface, which act as a "bioorthogonal handle."
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified cells are then treated with this compound. The strained alkyne (DBCO) reacts specifically and efficiently with the azide groups on the cell surface to form a stable triazole linkage, covalently attaching the fluorescein fluorophore to the cellular glycans. The labeled cells can then be visualized using fluorescence microscopy.
Quantitative Data
The following table summarizes the key quantitative data for this compound and the recommended experimental parameters.
| Parameter | Value | Reference |
| This compound Properties | ||
| Excitation Maximum (λex) | 492-494 nm | |
| Emission Maximum (λem) | 517 nm | |
| Molar Extinction Coefficient (ε) | 74,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.93 | |
| Recommended Labeling Conditions | ||
| Ac4ManNAz Concentration | 25-50 µM | |
| Ac4ManNAz Incubation Time | 1-3 days | |
| This compound Concentration | 5-30 µM | |
| This compound Incubation Time | 30-60 minutes | |
| Performance Characteristics | ||
| Photostability | Moderate (susceptible to photobleaching) | |
| Signal-to-Noise Ratio | Application dependent | |
| Cell Viability | High at recommended concentrations |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the metabolic incorporation of azide groups onto the surface of live cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, petri dish with coverslips) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.
-
Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO without Ac4ManNAz).
-
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azide sugar.
Protocol 2: Labeling of Azide-Modified Live Cells with this compound
This protocol describes the copper-free click chemistry reaction to label the azide-modified cells with this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (serum-free or containing 1% FBS is recommended for the labeling step)
-
Live cell imaging buffer (e.g., phenol red-free medium)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store unused stock solution at -20°C, protected from light.
-
Washing: Gently wash the azide-labeled cells twice with pre-warmed sterile PBS to remove any residual Ac4ManNAz.
-
Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed serum-free or low-serum medium to a final concentration of 5-30 µM. The optimal concentration should be determined for each cell type and application.
-
Labeling Reaction:
-
Aspirate the wash buffer and add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.
-
-
Washing: Gently wash the cells three to four times with pre-warmed complete cell culture medium or PBS to remove any unreacted this compound.
-
Imaging: Replace the wash buffer with a pre-warmed live cell imaging buffer. The cells are now ready for imaging.
Protocol 3: Live Cell Imaging
This protocol provides general guidelines for imaging this compound labeled cells.
Materials:
-
This compound labeled cells (from Protocol 2)
-
Fluorescence microscope equipped for live cell imaging (with environmental control: 37°C, 5% CO₂)
-
Appropriate filter set for fluorescein (e.g., excitation ~490 nm, emission ~520 nm)
Procedure:
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.
-
Image Acquisition:
-
Place the labeled cells on the microscope stage.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images using the appropriate fluorescein filter set.
-
For time-lapse imaging, carefully consider the imaging frequency to minimize light exposure.
-
Protocol 4: Assessment of Cell Viability
This protocol describes a method to assess cell viability after the labeling procedure using a standard live/dead assay.
Materials:
-
Labeled and unlabeled (control) cells
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare Staining Solution: Prepare the live/dead staining solution according to the manufacturer's instructions.
-
Staining:
-
Wash the cells once with sterile PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the live (green, e.g., Calcein AM) and dead (red, e.g., Ethidium Homodimer-1) cell stains.
-
-
Analysis: Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells. Compare the viability of labeled cells to unlabeled control cells.
Mandatory Visualizations
Caption: Experimental workflow for live cell labeling.
References
Application Notes and Protocols for Protein Conjugation with Fluorescein-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of proteins with Fluorescein-DBCO (Dibenzocyclooctyne). This protocol leverages the principles of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to form a stable covalent bond between an azide-modified protein and the DBCO-functionalized fluorescein dye.[1][2][3] This method is highly specific and biocompatible, making it ideal for labeling sensitive biological molecules without the need for a cytotoxic copper catalyst.[1][4] The resulting fluorescently labeled proteins are valuable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and the development of antibody-drug conjugates (ADCs).
Principle of the Reaction
The core of this conjugation method is the SPAAC reaction, a bioorthogonal ligation between a cyclooctyne (DBCO) and an azide. The inherent ring strain in the DBCO molecule allows the reaction to proceed efficiently at physiological conditions (neutral pH and room temperature) without the need for a copper catalyst, which can be detrimental to proteins. This reaction results in the formation of a stable triazole linkage, covalently attaching the fluorescein dye to the protein of interest.
Diagram of the Signaling Pathway (Reaction Mechanism)
Caption: SPAAC reaction between an azide-modified protein and this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to this compound and the conjugation process.
| Parameter | Value | Reference |
| This compound Properties | ||
| Molecular Weight | 665.71 g/mol | |
| Excitation Maximum (Ex) | ~494 nm | |
| Emission Maximum (Em) | ~517 nm | |
| Reaction Conditions | ||
| Recommended Molar Excess of this compound to Protein | 2-4x | |
| Incubation Time | 2-4 hours at room temperature or overnight at 4°C | |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH ~7.4 (must be azide-free) | |
| Post-Conjugation Analysis | ||
| Typical Protein Recovery after Purification | >85% (using spin desalting columns) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of an azide-modified protein with this compound.
Materials
-
Azide-modified protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (azide-free)
-
Purification equipment: Spin desalting columns or dialysis equipment
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Step-by-step workflow for protein conjugation with this compound.
Step 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the azide-modified protein in an azide-free reaction buffer (e.g., PBS, pH 7.4).
-
The optimal protein concentration is typically between 1-5 mg/mL. If the protein solution contains azide salts, they must be removed by dialysis or buffer exchange prior to the reaction.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound in a sufficient volume of DMSO to make a 10 mM stock solution.
-
Note: this compound is light-sensitive; protect the stock solution from light. It is recommended to prepare this solution fresh for each experiment.
-
Step 2: Conjugation Reaction
-
Molar Ratio Calculation:
-
Determine the molar concentrations of the protein and the this compound stock solution.
-
A 2 to 4-fold molar excess of this compound to the azide-modified protein is recommended as a starting point. The optimal ratio may need to be determined empirically for each specific protein.
-
-
Reaction Incubation:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorescein dye.
-
Step 3: Purification of the Conjugate
-
Removal of Excess Dye:
-
It is crucial to remove the unreacted this compound from the protein conjugate. This can be achieved using spin desalting columns for rapid purification or through dialysis for larger volumes.
-
For spin columns, follow the manufacturer's instructions to exchange the buffer and remove small molecules.
-
For dialysis, dialyze the reaction mixture against the reaction buffer (e.g., PBS) at 4°C with several buffer changes over 16-24 hours.
-
Step 4: Characterization and Quantification
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~494 nm (for fluorescein). A spectrophotometer is required for this step.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ * CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₄₉₄ is the absorbance of the conjugate at the maximum wavelength for fluorescein (~494 nm).
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). This value is typically provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M) = A₄₉₄ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Fluorescein at ~494 nm.
-
-
-
Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)
-
Storage of the Conjugate
Store the purified this compound labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting
-
Low DOL: Increase the molar excess of this compound, extend the incubation time, or ensure the protein was fully modified with azide groups.
-
Protein Precipitation: Reduce the percentage of DMSO in the reaction mixture or perform the reaction at a lower temperature.
-
High Background Fluorescence: Ensure complete removal of unreacted dye during the purification step. Perform an additional purification step if necessary.
References
Application Notes and Protocols for In Vivo Tracking of Biomolecules Using Fluorescein-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) is a fluorescent labeling reagent that plays a pivotal role in the in vivo tracking of biomolecules. It combines the well-characterized fluorescence of fluorescein with the highly efficient and bioorthogonal reactivity of a DBCO group.[1][2] The core of its application lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that allows this compound to form a stable covalent bond with azide-modified biomolecules.[3][4] A key advantage of the SPAAC reaction is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for labeling and tracking molecules in living systems.[5]
These application notes provide an overview and detailed protocols for two major in vivo applications of this compound: the metabolic labeling of cells for non-invasive tracking and the monitoring of antibody-drug conjugates (ADCs).
Principle of this compound Labeling
The tracking strategy is a two-step process. First, a biomolecule of interest (e.g., a cell surface glycoprotein, an antibody) is modified to contain an azide group. Second, this compound is introduced and reacts specifically with the azide, covalently attaching the fluorescent probe. This bioorthogonal reaction is highly specific, as neither the DBCO nor the azide group is naturally present in biological systems, ensuring minimal off-target labeling.
Application Note 1: Metabolic Labeling for In Vivo Cell Tracking
Metabolic glycoengineering is a powerful technique to introduce chemical reporters, such as azides, onto the surface of living cells. Cells are cultured with an unnatural sugar precursor that has been modified with an azide group (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz). The cells process this sugar and display it on their surface glycoproteins. These azide-labeled cells can then be transplanted into an animal model. Subsequent intravenous administration of this compound results in a specific reaction with the azide-labeled cells, rendering them fluorescent for in vivo imaging and tracking. This method has been successfully used to track various cell types, including cancer cells, dendritic cells, and red blood cells.
Experimental Workflow: Metabolic Labeling
Protocol: In Vivo Tracking of Metabolically Labeled Cells
This protocol is a generalized procedure based on methodologies for tracking various cell types in murine models.
Materials:
-
Target cells (e.g., A549, LS174T)
-
Cell culture medium and supplements
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
This compound
-
Sterile PBS, pH 7.4
-
Anhydrous DMSO
-
Animal model (e.g., athymic nude mice)
-
In vivo imaging system (IVIS) or equivalent
Procedure:
-
Metabolic Labeling of Cells (In Vitro):
-
Culture target cells to desired confluency.
-
Supplement the culture medium with an azide-modified sugar. A typical starting concentration for Ac₄ManNAz is 25-50 µM.
-
Incubate the cells for 2-3 days to ensure sufficient incorporation of the azide sugar onto the cell surface glycans.
-
-
Cell Preparation and Transplantation:
-
Harvest the azide-labeled cells using standard cell detachment methods.
-
Wash the cells three times with sterile PBS to remove any unincorporated azide sugar.
-
Resuspend the cells in sterile PBS or an appropriate medium for injection at the desired concentration.
-
Transplant the cells into the animal model via the desired route (e.g., intravenous, intraperitoneal, or direct injection into a target organ like the liver).
-
-
In Vivo Reaction with this compound:
-
Allow sufficient time for the transplanted cells to engraft or localize. This can range from hours to several days, depending on the experimental goals.
-
Prepare the this compound injection solution. Dissolve this compound in DMSO to create a stock solution (e.g., 5-10 mM) and then dilute in sterile PBS to the final injection concentration. A typical dose is 25 µM in a 200 µL injection volume per mouse.
-
Administer the this compound solution to the animal, typically via tail vein injection.
-
-
In Vivo Imaging:
-
Wait for the reaction to occur and for unbound this compound to clear from circulation. Optimal imaging time is often 4 hours post-injection, though time courses are recommended.
-
Anesthetize the animal and perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate filters for fluorescein (Excitation: ~494 nm / Emission: ~517 nm).
-
Acquire images at various time points to monitor the location, migration, and persistence of the labeled cells.
-
For higher resolution, ex vivo imaging of dissected organs can be performed following the final in vivo time point.
-
Application Note 2: In Vivo Tracking of Antibody-Drug Conjugates (ADCs)
This compound can be used as a non-cleavable linker in the synthesis of ADCs, or it can be attached to an existing ADC to facilitate imaging studies. By labeling an ADC with this compound, researchers can non-invasively monitor its pharmacokinetics, biodistribution, and tumor-targeting efficiency in real-time. This provides crucial data for evaluating ADC efficacy and safety during pre-clinical development.
Experimental Workflow: ADC Tracking
Protocol: In Vivo Imaging of a this compound Labeled ADC
This protocol outlines the general steps for tracking an ADC in a tumor xenograft model.
Materials:
-
Azide-modified monoclonal antibody or ADC
-
This compound
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., size exclusion chromatography)
-
Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)
-
In vivo imaging system (IVIS) or equivalent
Procedure:
-
Preparation of Fluorescent ADC:
-
Modify the target antibody or ADC with an azide group using an appropriate crosslinker (e.g., Azide-PEG-NHS ester) if it does not already contain one.
-
Dissolve this compound in DMSO.
-
React the azide-modified antibody/ADC with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the resulting this compound-ADC conjugate to remove unconjugated dye using size exclusion chromatography or dialysis.
-
Characterize the final product to determine the dye-to-antibody ratio (DAR) using UV-Vis spectrophotometry.
-
-
In Vivo Administration:
-
Administer the purified this compound-ADC to tumor-bearing animals. The dose and route of administration (typically intravenous) will depend on the specific ADC and experimental design.
-
-
Pharmacokinetic and Biodistribution Imaging:
-
Perform whole-body fluorescence imaging at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the distribution and clearance of the ADC.
-
Quantify the fluorescence intensity in the tumor and major organs (e.g., liver, kidneys, spleen) over time to assess tumor targeting and off-target accumulation. Region of Interest (ROI) analysis software can be used for this purpose.
-
-
Ex Vivo Analysis:
-
At the end of the study, euthanize the animals and dissect the tumor and major organs.
-
Image the dissected tissues to confirm and more accurately quantify the biodistribution of the ADC. This can correct for signal attenuation from tissue depth in the in vivo images.
-
Quantitative Data and Considerations
Table 1: Physicochemical and Fluorescent Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Molecular Weight | ~665.7 g/mol | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C in the dark, desiccated |
Table 2: Comparative Reaction Kinetics for SPAAC in Live Cells
This data highlights the efficiency of DBCO relative to other cyclooctynes.
| Parameter | DBCO | BCN | Reference(s) |
|---|---|---|---|
| Reaction Half-life (t₁/₂) (min) | 2.4 | 22.9 | |
| EC₅₀ (µM) | 0.9 | 19.3 | |
| Relative Rate | ~10-fold faster | Baseline |
Data from reactions of HaloTag conjugates with TAMRA-azide in live HeLa cells.
Considerations for In Vivo Use
-
Pharmacokinetics and Biodistribution: Unconjugated fluorescein is known to distribute to various organs and is primarily cleared through the renal system. When conjugated to a larger biomolecule like an antibody, the pharmacokinetics will be dominated by the biomolecule. Unbound this compound is expected to clear relatively quickly, but its specific clearance profile should be characterized for quantitative studies.
-
Toxicity: Fluorescein is approved by the FDA and generally has low toxicity. However, it can exhibit phototoxicity upon irradiation, leading to the generation of singlet oxygen and other reactive species. This is a critical consideration during fluorescence imaging; laser power and exposure times should be minimized to avoid tissue damage.
-
Signal Penetration: Fluorescein emits in the visible green spectrum, which has limited tissue penetration depth due to absorption and scattering by hemoglobin and other biological components. This makes it best suited for imaging superficial tissues, small animal models, or for ex vivo organ analysis. For deep-tissue imaging, near-infrared (NIR) fluorophores are generally preferred.
References
Application Notes and Protocols for Metabolic Glycan Labeling using Fluorescein-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful two-step technique for the visualization and analysis of glycans in living cells.[1][2] This method involves the metabolic incorporation of an unnatural sugar, bearing a bioorthogonal chemical reporter, into cellular glycoconjugates. This is followed by the covalent attachment of a probe molecule via a "click" chemistry reaction.[1] This document provides detailed application notes and protocols for the metabolic labeling of cell surface glycans using an azide-modified monosaccharide, tetraacetyl-N-azidoacetylmannosamine (Ac₄ManNAz), and subsequent fluorescent detection with Fluorescein-DBCO (Dibenzocyclooctyne).
The underlying principle of this technique is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[3] First, cells are cultured with Ac₄ManNAz, an unnatural monosaccharide containing an azide group. The cells' metabolic machinery processes this sugar and incorporates it into sialoglycans, leading to the presentation of azide groups on cell surface glycoproteins.[3] In the second step, a this compound probe is introduced. The DBCO group reacts specifically with the azide group, forming a stable triazole linkage and thereby fluorescently labeling the glycans.
Applications
Metabolic glycan labeling with this compound has a wide range of applications in biological research and drug development, including:
-
Visualization and tracking of glycans: Enables the imaging of glycan localization and dynamics on living cells using fluorescence microscopy.
-
Glycoproteomic analysis: Labeled glycans can be enriched for identification and quantification using mass spectrometry.
-
Cell tracking and imaging in vivo: Labeled cells can be tracked after administration to animal models.
-
Studying glycosylation in disease: Alterations in glycosylation are associated with various diseases, including cancer. This technique allows for the study of these changes.
-
High-throughput analysis: The fluorescence signal can be quantified using flow cytometry, enabling high-throughput screening and analysis.
Data Presentation
Table 1: Quantitative Data on Labeling Efficiency with Azido Sugar and DBCO-Fluorophore
| Cell Line | Azido Sugar Concentration (µM) | Incubation Time (hours) | DBCO-Fluorophore Concentration (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Method of Analysis |
| BMDCs | 10 | 72 | 5 (DBCO-Cy5) | 20 | ~1500 | Flow Cytometry |
| BMDCs | 25 | 72 | 5 (DBCO-Cy5) | 20 | ~3000 | Flow Cytometry |
| BMDCs | 50 | 72 | 5 (DBCO-Cy5) | 20 | ~4500 | Flow Cytometry |
| A549 | 10 | 72 | 20 (DBCO-Cy5) | 60 | ~200 | Flow Cytometry |
| A549 | 50 | 72 | 20 (DBCO-Cy5) | 60 | ~350 | Flow Cytometry |
| A549 | 100 | 72 | 20 (DBCO-Cy5) | 60 | ~400 | Flow Cytometry |
Data is compiled and adapted from literature sources for illustrative purposes.
Table 2: Cell Viability Assessment after Metabolic Glycan Labeling
| Cell Line | Ac₄ManNAz Concentration (µM) | DBCO-Cy5 Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Assay Method |
| A549 | 50 | 0 | 72 | >95% | CCK-8 |
| A549 | 0 | 50 | 24 | >95% | CCK-8 |
| A549 | 50 | 50 | 72 (Ac₄ManNAz), 24 (DBCO-Cy5) | >95% | CCK-8 |
| A549 | 100 | 0 | 72 | ~90% | CCK-8 |
| A549 | 0 | 100 | 24 | ~90% | CCK-8 |
Data is compiled and adapted from literature sources for illustrative purposes.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac₄ManNAz
This protocol describes the metabolic incorporation of azide groups into the cell surface glycans of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetyl-N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 96-well plate, or culture flask) at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere and grow overnight.
-
Preparation of Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
On the following day, remove the existing culture medium.
-
Add fresh complete culture medium containing the desired final concentration of Ac₄ManNAz. A typical starting concentration is 50 µM, but this should be optimized for each cell line and experimental goal. A negative control group of cells cultured without Ac₄ManNAz should be included.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and glycan turnover rate.
-
-
Cell Harvesting:
-
After the incubation period, gently aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated Ac₄ManNAz.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, pellet them by centrifugation.
-
Count the cells and assess viability.
-
Protocol 2: Fluorescent Labeling with this compound via Click Chemistry
This protocol details the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the azide-modified glycans on the cell surface and this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Control (unlabeled) cells
-
This compound
-
DMSO
-
PBS or FACS buffer (PBS with 1-2% BSA or FBS)
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in DMSO. Dilute the stock solution in PBS or FACS buffer to the desired final concentration. A typical starting concentration is 20-50 µM, but this should be optimized.
-
Click Reaction:
-
Resuspend the azide-labeled and control cells in the this compound labeling solution at a density of 1 x 10⁶ cells/mL.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time and temperature may need to be determined empirically.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and wash the cells three times with ice-cold PBS or FACS buffer to remove excess this compound.
-
-
Analysis: The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 3: Cell Viability Assay (CCK-8)
This protocol describes a method to assess the cytotoxicity of the metabolic labeling and click chemistry steps.
Materials:
-
Cells cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with different concentrations of Ac₄ManNAz and/or this compound as described in Protocols 1 and 2. Include untreated control wells.
-
Addition of CCK-8 Reagent: After the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Experimental workflow for metabolic glycan labeling.
Caption: Potential impact on major signaling pathways.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize Ac₄ManNAz concentration and incubation time for your specific cell line. Ensure the Ac₄ManNAz reagent is not degraded. |
| Insufficient this compound concentration or incubation time. | Increase the concentration of the this compound or the incubation time. | |
| Cell surface azides are not accessible. | Ensure cells are healthy and not overly confluent. | |
| High Background Fluorescence | Non-specific binding of this compound. | Ensure thorough washing steps after the click reaction to remove any unbound probe. |
| Autofluorescence of cells. | Include an unstained control to determine the background fluorescence level. | |
| Low Cell Viability | Toxicity of Ac₄ManNAz or this compound. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Reduce incubation times if possible. |
| Harsh cell handling. | Handle cells gently during washing and centrifugation steps. |
References
Visualizing the Blueprint of Life: A Guide to Fluorescein-DBCO Labeling of Azide-Modified Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The visualization of nucleic acids within their native cellular environment is a cornerstone of molecular biology and drug development. Fluorescein-DBCO, a bright and photostable green fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, has emerged as a powerful tool for this purpose. It enables the precise and efficient labeling of azide-modified DNA and RNA through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. This bioorthogonal reaction proceeds readily in aqueous buffers and even within living cells without the need for cytotoxic copper catalysts, making it ideal for a wide range of applications, from in vitro studies to live-cell imaging[1].
The core principle involves the metabolic or enzymatic incorporation of azide-containing nucleosides into nucleic acids. These azide-modified biomolecules can then be specifically and covalently labeled with this compound. The resulting fluorescently tagged nucleic acids can be visualized using standard fluorescence microscopy techniques, providing invaluable insights into their localization, trafficking, and interactions within the cell. This method offers high selectivity and efficiency, as the azide and DBCO groups are abiotic and do not react with other functional groups present in biological systems[2].
Key applications in research and drug development include:
-
Tracking viral DNA/RNA: Following the lifecycle of viral nucleic acids within host cells.
-
Monitoring gene delivery: Assessing the efficiency and localization of therapeutic oligonucleotides.
-
Studying nucleic acid dynamics: Investigating the transport and localization of mRNA and other non-coding RNAs.
-
High-throughput screening: Developing assays to screen for drugs that interfere with nucleic acid metabolism or localization.
Quantitative Data Summary
The efficiency of this compound labeling and the quality of the resulting fluorescent signal are critical for successful visualization experiments. The following tables summarize key quantitative parameters to guide experimental design and optimization.
| Parameter | Typical Value/Range | Notes | Source(s) |
| Molar Excess of this compound | 1.5 - 10 fold (relative to azide) | Higher excess can increase labeling efficiency but may also lead to higher background. Optimization is recommended. | [3] |
| Reaction Time | 4 - 12 hours (at room temperature) | Can be extended to overnight at 4°C for improved efficiency, especially with lower concentrations. | |
| Labeling Efficiency | Can be nearly quantitative | Dependent on factors such as molar excess, reaction time, and accessibility of the azide group. | |
| Degree of Labeling (DOL) | Variable | Can be calculated using absorbance measurements of the purified conjugate. Indicates the number of dye molecules per 100 bases. |
| Parameter | Measurement/Consideration | Importance | Source(s) |
| Signal-to-Noise Ratio (SNR) | Quantified from fluorescence images | A high SNR is crucial for distinguishing the labeled nucleic acids from background fluorescence. | |
| Signal-to-Background Ratio (SBR) | Quantified from fluorescence images | Similar to SNR, a high SBR enhances the clarity and reliability of the visualization. | |
| Photostability | Resistance to photobleaching | Fluorescein offers good photostability, allowing for longer imaging sessions. | |
| Quantum Yield | Intrinsic brightness of the fluorophore | Fluorescein is a bright fluorophore, contributing to a strong fluorescent signal. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol describes the labeling of chemically synthesized or enzymatically generated azide-modified DNA or RNA oligonucleotides in solution.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Spin desalting columns or appropriate purification system (e.g., gel filtration, HPLC)
-
Nuclease-free water
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the azide-modified oligonucleotide: Dissolve the oligonucleotide in nuclease-free water or PBS to a suitable concentration (e.g., 100 µM).
-
Set up the labeling reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 1.5 to 10-fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid precipitation of the oligonucleotide. Adjust the total volume with PBS if necessary.
-
-
Incubate the reaction: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the labeled oligonucleotide: Remove the unreacted this compound using a spin desalting column, gel filtration, or HPLC, following the manufacturer's instructions.
-
Quantify the labeled oligonucleotide: Determine the concentration and degree of labeling of the purified product by measuring the absorbance at 260 nm (for the nucleic acid) and ~495 nm (for Fluorescein). The degree of labeling can be calculated using the molar extinction coefficients of the oligonucleotide and this compound.
-
Store the labeled oligonucleotide: Store the purified, labeled oligonucleotide at -20°C or -80°C, protected from light.
Protocol 2: Visualization of Azide-Modified Nucleic Acids in Fixed Cells
This protocol provides a general workflow for labeling and visualizing azide-modified nucleic acids in fixed cells.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Metabolic labeling reagent (e.g., 5-ethynyl-2'-deoxyuridine (EdU) followed by conversion to azide, or direct incorporation of an azide-modified nucleoside)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (PBS)
-
This compound labeling solution (e.g., 10 µM this compound in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Metabolic labeling of cells: Culture cells in the presence of an appropriate azide-containing nucleoside analog for a desired period to allow for its incorporation into newly synthesized nucleic acids.
-
Cell fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Labeling with this compound: Wash the permeabilized cells with PBS. Incubate the cells with the this compound labeling solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three to four times with PBS to remove unbound this compound.
-
Counterstaining (optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled nucleic acids using a fluorescence microscope with standard filters for green fluorescence (for Fluorescein) and blue fluorescence (for DAPI).
Visualizations
Caption: Experimental workflow for labeling and visualization.
Caption: Copper-free click chemistry reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient labeling | Optimize the molar excess of this compound and the reaction time. Ensure the azide modification of the nucleic acid was successful. |
| Degradation of this compound | Store this compound properly (desiccated, at -20°C, protected from light) and prepare fresh stock solutions. | |
| Inaccessible azide groups | For structured nucleic acids, consider denaturation steps before labeling. | |
| High background fluorescence | Excess unbound this compound | Ensure thorough purification after the labeling reaction. Increase the number of wash steps for in-cell labeling. |
| Nonspecific binding | Use blocking agents (for in-cell staining) and optimize the concentration of this compound. | |
| Autofluorescence of cells/sample | Use appropriate controls (unlabeled cells) and consider using imaging media with reduced background fluorescence. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure, use an antifade mounting medium, and optimize microscope settings (e.g., lower laser power, shorter exposure times). |
References
Synthesis of Antibody-Drug Conjugates (ADCs) with Fluorescein-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity to healthy tissues. The synthesis of a stable and effective ADC relies on the careful selection of a linker that connects the antibody to the drug.
This document provides detailed application notes and protocols for the synthesis of ADCs using a Fluorescein-DBCO (Dibenzocyclooctyne) linker. This system utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," which is a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2][] Fluorescein, a widely used fluorescent dye, is incorporated into the linker, enabling straightforward tracking and quantification of the ADC.
The overall strategy involves two main stages: the introduction of an azide functional group onto the antibody and the subsequent conjugation of the azide-modified antibody with the this compound-drug construct.
Principle of the Method
The core of this protocol is the SPAAC reaction, a [3+2] cycloaddition between a cyclooctyne (DBCO) and an azide.[4] This reaction is highly specific and rapid, forming a stable triazole linkage.[5] The workflow begins with the modification of the antibody to introduce azide groups. A common method is to react the primary amines of lysine residues on the antibody with an NHS-ester functionalized azide linker (e.g., Azide-PEG-NHS). The second component is the payload, a cytotoxic drug, which is conjugated to this compound. The final step is the copper-free click reaction between the azide-modified antibody and the this compound-drug molecule to form the final ADC.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | MedChemExpress | HY-126851 |
| Azide-PEG4-NHS Ester | BroadPharm | BP-21834 |
| Cytotoxic Drug (e.g., MMAE) | MedChemExpress | HY-15162 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard lab supplier | - |
| Dimethyl sulfoxide (DMSO), anhydrous | Standard lab supplier | - |
| Tris Buffer | Standard lab supplier | - |
| Amicon® Ultra Centrifugal Filters | Millipore | UFC910024 |
| PD-10 Desalting Columns | Cytiva | 17085101 |
| Deionized Water | Standard lab supplier | - |
Experimental Protocols
Part 1: Antibody Modification with Azide Groups
This protocol details the introduction of azide functional groups onto the antibody via reaction with an NHS-ester functionalized azide linker.
1. Antibody Preparation: a. Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4. b. If the antibody buffer contains primary amines (e.g., Tris) or sodium azide, they must be removed. Buffer exchange into PBS can be performed using a PD-10 desalting column or by dialysis.
2. Azide-PEG4-NHS Ester Solution Preparation: a. Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO immediately before use.
3. Antibody-Azide Conjugation: a. Add a 10 to 20-fold molar excess of the 10 mM Azide-PEG4-NHS Ester solution to the antibody solution. b. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation. c. Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
4. Purification of Azide-Modified Antibody: a. Remove excess, unreacted Azide-PEG4-NHS Ester using a PD-10 desalting column or size-exclusion chromatography (SEC). b. Collect the fractions containing the antibody. The concentration of the purified azide-modified antibody can be determined by measuring the absorbance at 280 nm.
Part 2: Preparation of this compound-Drug Conjugate
This section assumes the cytotoxic drug has a reactive handle (e.g., an amine) suitable for conjugation to an activated form of this compound (e.g., this compound-NHS ester). The specific protocol will depend on the drug's chemistry. For this example, we will assume a pre-synthesized this compound-Drug construct is available.
Part 3: Synthesis of the ADC via SPAAC Reaction
This protocol describes the final conjugation of the azide-modified antibody with the this compound-drug construct.
1. Reaction Setup: a. In a suitable reaction vessel, combine the purified azide-modified antibody with a 2 to 4-fold molar excess of the this compound-drug conjugate. b. The reaction is typically performed in PBS, pH 7.4.
2. Incubation: a. Incubate the reaction mixture overnight (16-18 hours) at 4°C with gentle agitation. Alternatively, the reaction can be carried out for at least 4 hours at 25°C.
3. Purification of the ADC: a. Purify the ADC from unreacted this compound-drug and other small molecules using a PD-10 desalting column or SEC. b. Collect the fractions containing the purified ADC.
Characterization of the ADC
Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectrophotometry
The average number of drug molecules conjugated to each antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute of an ADC. It can be estimated using UV/Vis spectrophotometry.
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the maximum absorbance wavelength of fluorescein (~494 nm, A494).
-
Determine the molar extinction coefficients (ε) for the antibody at 280 nm (εAb, 280) and for fluorescein at 280 nm (εFluorescein, 280) and 494 nm (εFluorescein, 494). The extinction coefficient for most IgG antibodies at 280 nm is approximately 210,000 M-1cm-1. The extinction coefficient for fluorescein at 494 nm is approximately 70,000 M-1cm-1.
-
Calculate the concentration of the antibody and the fluorescein-drug conjugate using the following equations derived from the Beer-Lambert law:
Correction Factor (CF) = εFluorescein, 280 / εFluorescein, 494
CAntibody (M) = (A280 - A494 × CF) / εAb, 280
CDrug (M) = A494 / εFluorescein, 494
-
Calculate the DAR:
DAR = CDrug / CAntibody
Table 1: Representative Quantitative Data for ADC Synthesis and Characterization
| Parameter | Value | Unit | Notes |
| Antibody Modification | |||
| Antibody Concentration | 2 | mg/mL | |
| Molar Excess of Azide-PEG4-NHS | 20 | -fold | |
| Reaction Time | 60 | minutes | |
| Reaction Temperature | 25 | °C | Room Temperature |
| SPAAC Reaction | |||
| Molar Excess of this compound-Drug | 3 | -fold | |
| Reaction Time | 16 | hours | |
| Reaction Temperature | 4 | °C | |
| Characterization | |||
| A280 of purified ADC | 0.850 | AU | |
| A494 of purified ADC | 0.315 | AU | |
| Calculated Antibody Concentration | 4.0 x 10-6 | M | |
| Calculated Drug Concentration | 4.5 x 10-6 | M | |
| Calculated DAR | ~3.0 | A typical target DAR is 2-4. |
Further Characterization
1. SDS-PAGE:
-
Run the purified ADC on a non-reducing SDS-PAGE gel to confirm conjugation. The ADC will have a higher molecular weight than the unconjugated antibody, resulting in a band shift.
2. Size-Exclusion Chromatography (SEC):
-
SEC can be used to assess the purity and aggregation of the ADC. The ADC should elute as a single, sharp peak.
3. Hydrophobic Interaction Chromatography (HIC):
-
HIC is a powerful technique for determining the distribution of different drug-loaded species (e.g., DAR 0, 1, 2, 3, etc.).
4. Mass Spectrometry (MS):
-
LC-MS can be used to determine the exact mass of the ADC and its different drug-loaded species, providing a precise measurement of the DAR and its distribution.
Experimental Workflow and Chemical Reaction Diagrams
Caption: Workflow for the synthesis and characterization of a this compound ADC.
Caption: The SPAAC "click chemistry" reaction between an azide and a DBCO moiety.
Conclusion
The use of this compound in conjunction with SPAAC chemistry provides a robust and efficient method for the synthesis of fluorescently labeled ADCs. This approach allows for conjugation under mild conditions, which helps to preserve the integrity and function of the antibody. The detailed protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists in the field of drug development to produce and evaluate novel ADC candidates. Careful optimization of reaction conditions and thorough characterization are essential to ensure the production of a homogenous and effective therapeutic agent.
References
Application Notes and Protocols for Fluorescein-DBCO in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluorescein-DBCO for super-resolution microscopy. This compound is a valuable tool for biological imaging, combining the bright fluorescence of fluorescein with the highly efficient and bioorthogonal click chemistry of DBCO. This enables the precise labeling of azide-modified biomolecules for advanced imaging applications.
Introduction to this compound
This compound is a fluorescent probe designed for copper-free click chemistry applications.[1][2] It consists of a fluorescein fluorophore attached to a dibenzocyclooctyne (DBCO) group. The DBCO moiety reacts specifically with azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This bioorthogonal reaction allows for the specific labeling of azide-functionalized biomolecules in living cells and fixed specimens, making it an excellent choice for super-resolution microscopy techniques such as dSTORM, PALM, and STED.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂N₂O₇ | [1] |
| Molecular Weight | 676.71 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Solubility | Good in DMF, DMSO | |
| Storage | Store at -20°C in the dark. Aliquot to avoid repeated freeze-thaw cycles. |
Super-Resolution Microscopy Techniques
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution.
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy): This single-molecule localization microscopy (SMLM) technique relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging only a sparse subset of fluorophores at any given time, their positions can be determined with high precision.
-
PALM (Photoactivated Localization Microscopy): Similar to dSTORM, PALM is an SMLM technique that uses photoactivatable or photoswitchable fluorescent probes.
-
STED (Stimulated Emission Depletion) Microscopy: This technique uses a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the point spread function and increasing resolution.
Quantitative Data for this compound in Super-Resolution Microscopy
The following tables summarize the expected performance of this compound in dSTORM and STED microscopy based on the known properties of fluorescein and related dyes. These values should be considered as a starting point for experimental optimization.
Table 1: Estimated dSTORM Performance of this compound
| Parameter | Typical Value | Notes |
| Localization Precision | 10 - 30 nm | Dependent on photon count and background noise. |
| Photon Count per Switching Event | 500 - 2000 | Highly dependent on the imaging buffer and laser power. |
| On-Time | 5 - 20 ms | The duration of a single fluorescent burst. |
| Off-Time | 100 ms - several seconds | The duration of the dark state. |
| Duty Cycle (On-Time / (On-Time + Off-Time)) | Low (<1%) | A low duty cycle is essential to ensure sparse activation of fluorophores. |
Table 2: Estimated STED Performance of this compound
| Parameter | Recommended Setting/Value | Notes |
| Excitation Laser Wavelength | 488 nm | To efficiently excite the fluorescein fluorophore. |
| STED Depletion Laser Wavelength | 592 nm | Should overlap with the red edge of the fluorescein emission spectrum. |
| STED Depletion Laser Power | 50 - 200 mW | Higher power generally leads to better resolution but also increases photobleaching. |
| Achievable Resolution | 50 - 80 nm | Dependent on depletion laser power and sample conditions. |
| Photostability | Moderate | Fluorescein photostability can be a limiting factor in STED. Use of antifade agents is recommended. |
Experimental Protocols
Protocol 1: Labeling of Cellular Proteins with this compound for Super-Resolution Imaging
This protocol describes the labeling of azide-modified proteins in fixed cells. For live-cell imaging, ensure all reagents are sterile and use a live-cell compatible imaging buffer.
Materials:
-
Cells expressing azide-modified proteins of interest
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (PBS)
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on high-quality coverslips suitable for microscopy (#1.5 thickness).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
-
This compound Labeling:
-
Dilute the this compound stock solution to a final concentration of 1-10 µM in blocking buffer. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an appropriate imaging buffer for the chosen super-resolution technique (see protocols below).
-
Protocol 2: dSTORM Imaging of this compound Labeled Samples
Materials:
-
Labeled sample from Protocol 1
-
dSTORM imaging buffer:
-
100 mM MEA (β-mercaptoethylamine) in PBS, pH 7.5-8.0
-
Oxygen scavenging system (e.g., GLOX system: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase, and 10% w/v glucose)
-
-
High-power 488 nm laser for excitation and a 405 nm laser for reactivation (optional)
Procedure:
-
Prepare dSTORM Imaging Buffer: Prepare the buffer fresh before each imaging session. The pH of the buffer is critical for the photoswitching of many dyes and should be optimized.
-
Mount Sample: Mount the coverslip with the freshly prepared dSTORM imaging buffer and seal the sample to prevent oxygen re-entry.
-
Microscope Setup:
-
Use a microscope equipped for total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination to minimize background fluorescence.
-
Use a high numerical aperture (NA ≥ 1.4) objective.
-
Ensure the system has a sensitive EMCCD or sCMOS camera.
-
-
Image Acquisition:
-
Illuminate the sample with the 488 nm laser at a high power density (e.g., 1-10 kW/cm²) to induce the "off" state of the majority of this compound molecules.
-
Record a series of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
If necessary, use a low-power 405 nm laser to reactivate the fluorophores back to the "on" state to maintain a suitable density of single-molecule events per frame.
-
-
Data Analysis:
-
Process the raw image data using single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the individual blinking events.
-
Reconstruct the final super-resolution image from the list of localizations.
-
Protocol 3: STED Imaging of this compound Labeled Samples
Materials:
-
Labeled sample from Protocol 1
-
STED imaging medium (e.g., Mowiol or a commercially available antifade mounting medium)
-
STED microscope with a 488 nm excitation laser and a ~592 nm depletion laser
Procedure:
-
Mount Sample: Mount the coverslip with the STED imaging medium.
-
Microscope Setup:
-
Use a STED microscope with a high NA objective.
-
Align the excitation and depletion laser beams carefully to ensure proper overlap and the characteristic donut shape of the depletion beam.
-
-
Image Acquisition:
-
Set the excitation laser power to a level that provides a good signal-to-noise ratio without excessive photobleaching.
-
Gradually increase the power of the 592 nm depletion laser. Higher depletion power will result in higher resolution but also faster photobleaching.
-
Acquire images by scanning the co-aligned laser beams across the sample.
-
Optimize pixel size and scan speed for the desired resolution and field of view.
-
-
Image Analysis:
-
The raw STED images will already have super-resolution. Further image processing, such as deconvolution, can be applied to improve image quality.
-
Visualizations
Below are diagrams illustrating the key experimental workflows.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient azide labeling- Low concentration of this compound- Photobleaching | - Optimize azide labeling protocol- Increase this compound concentration or incubation time- Use fresh imaging buffer with antifade reagents. Reduce laser power and exposure time. |
| High background fluorescence | - Non-specific binding of this compound- Autofluorescence of the sample | - Increase the number of wash steps after labeling- Optimize blocking step- Use a spectrally appropriate mounting medium. |
| Poor resolution in dSTORM | - High density of 'on' state fluorophores- Inappropriate imaging buffer- Sample drift | - Reduce 405 nm laser power or increase 488 nm laser power- Optimize imaging buffer composition (e.g., thiol concentration, pH)- Use a drift correction algorithm during post-processing. |
| Poor resolution in STED | - Misalignment of lasers- Insufficient depletion laser power- Photobleaching | - Re-align excitation and depletion lasers- Increase depletion laser power- Use a more photostable mounting medium. |
Conclusion
This compound is a versatile and powerful tool for super-resolution microscopy. By leveraging bioorthogonal click chemistry, researchers can achieve specific and efficient labeling of target biomolecules. The protocols and data provided in these application notes serve as a comprehensive guide for implementing this compound in dSTORM and STED imaging experiments, enabling the visualization of cellular structures with unprecedented detail. Successful super-resolution imaging requires careful optimization of labeling, imaging, and data analysis procedures.
References
Application Notes and Protocols for Single-Molecule Tracking Experiments Using Fluorescein-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule tracking (SMT) has emerged as a powerful technique to investigate the dynamics and interactions of individual molecules in living cells, providing insights into complex biological processes that are often obscured by ensemble-averaging methods. This application note provides a detailed guide for performing single-molecule tracking experiments using Fluorescein-DBCO, a bright and versatile fluorescent probe. This compound allows for specific labeling of target biomolecules through a bioorthogonal copper-free click chemistry reaction. This document outlines the necessary protocols, from cell preparation and protein labeling to image acquisition and data analysis, with a focus on studying membrane protein dynamics, using the Epidermal Growth Factor Receptor (EGFR) as a representative example.
Principle of the Method
The experimental approach involves a two-step labeling strategy for the protein of interest. First, a bioorthogonal azide functional group is introduced into the target protein. This can be achieved through metabolic labeling with an azide-modified amino acid or by enzymatic ligation of an azide-containing peptide. Subsequently, the azide-modified protein is specifically and covalently labeled with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for live-cell applications. Once labeled, the fluorescently tagged proteins can be visualized and tracked at the single-molecule level using total internal reflection fluorescence (TIRF) microscopy.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. |
| This compound | Various | e.g., BroadPharm BP-23399 |
| Azide-modified amino acid (e.g., L-Azidohomoalanine) | Various | e.g., Thermo Fisher C10102 |
| Cell line expressing the protein of interest (e.g., A431) | ATCC | CRL-1555 |
| Cell culture medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Glass-bottom dishes | MatTek | P35G-1.5-14-C |
| TIRF Microscope | Various | e.g., Nikon Ti2-E |
| EMCCD Camera | Various | e.g., Andor iXon Ultra 897 |
| Imaging and analysis software | Various | e.g., NIS-Elements, ImageJ/Fiji |
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling with Azide-Modified Amino Acid
-
Cell Seeding: Seed A431 cells (or another suitable cell line) onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Metabolic Labeling:
-
Prepare methionine-free culture medium supplemented with 10% dialyzed FBS, penicillin-streptomycin, and 25-50 µM L-Azidohomoalanine (AHA).
-
Replace the standard culture medium with the AHA-containing medium.
-
Incubate the cells for 12-24 hours to allow for the incorporation of AHA into newly synthesized proteins, including EGFR.
-
Protocol 2: Labeling with this compound via Copper-Free Click Chemistry
-
Preparation of Labeling Solution: Prepare a 1-5 µM solution of this compound in pre-warmed, serum-free culture medium.
-
Cell Washing: Gently wash the cells twice with warm PBS to remove any residual AHA-containing medium.
-
Labeling Reaction:
-
Add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing: Wash the cells three times with warm PBS to remove any unbound this compound.
-
Imaging: The cells are now ready for single-molecule tracking experiments. Add imaging medium (e.g., phenol red-free DMEM) to the dish.
Protocol 3: Single-Molecule Imaging using TIRF Microscopy
-
Microscope Setup:
-
Use a TIRF microscope equipped with a high-numerical-aperture objective (e.g., 100x, NA 1.49).
-
Set the excitation laser to 488 nm for Fluorescein.
-
Adjust the laser power to achieve a suitable signal-to-noise ratio while minimizing phototoxicity.
-
-
Image Acquisition:
-
Acquire time-lapse image series using an EMCCD camera with an exposure time of 20-50 ms per frame.
-
Acquire a sufficient number of frames (e.g., 1000-2000) to capture the dynamics of the labeled molecules.
-
Ensure that the density of fluorescent spots is low enough to allow for the tracking of individual molecules without significant overlap.
-
Protocol 4: Data Analysis
-
Localization and Tracking:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ) to detect and link the fluorescent spots in consecutive frames to generate trajectories.
-
-
Mean Squared Displacement (MSD) Analysis:
-
Calculate the MSD for each trajectory to determine the diffusion coefficient (D) of the tracked molecules. The MSD is calculated as: MSD(τ) = <|r(t+τ) - r(t)|²>, where r(t) is the position of the particle at time t and τ is the time lag.
-
For two-dimensional diffusion, the MSD is related to the diffusion coefficient by: MSD(τ) = 4Dτ.
-
-
Kinetic Analysis:
-
Analyze changes in the diffusion coefficient or confinement of trajectories to infer binding and unbinding events.
-
For dimerization events, observe the colocalization and co-tracking of two individual molecules.
-
Data Presentation
The following tables provide representative quantitative data that can be obtained from single-molecule tracking experiments using this compound to study EGFR dynamics. Note: These values are illustrative and may vary depending on the specific experimental conditions and cell type.
Table 1: Photophysical Properties of this compound
| Parameter | Value |
| Excitation Maximum (nm) | ~494 |
| Emission Maximum (nm) | ~521 |
| Quantum Yield | ~0.9 |
| Photobleaching Lifetime (s) at typical SMT laser power | 1-5 |
Table 2: Diffusion Coefficients of EGFR Monomers and Dimers
| Species | Diffusion Coefficient (D) (µm²/s) |
| EGFR Monomer (unliganded) | 0.1 - 0.3 |
| EGFR Monomer (ligand-bound) | 0.08 - 0.2 |
| EGFR Dimer (ligand-bound) | 0.03 - 0.08 |
Table 3: Kinetic Parameters of EGFR Dimerization
| Parameter | Value |
| Association Rate Constant (k_on) (µm²/s)⁻¹ | 0.5 - 2.0 |
| Dissociation Rate Constant (k_off) (s⁻¹) | 0.1 - 0.5 |
| Residence Time (s) | 2 - 10 |
Table 4: Localization Precision in SMT Experiments
| Parameter | Value (nm) |
| Typical Localization Precision | 20 - 40 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for single-molecule tracking using this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway initiated by ligand binding and dimerization.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal-to-noise ratio | - Low labeling efficiency- High background fluorescence- Low laser power | - Optimize metabolic labeling and click reaction conditions- Ensure thorough washing steps- Increase laser power incrementally |
| Rapid photobleaching | - High laser power- Unsuitable imaging buffer | - Reduce laser power- Use an imaging buffer with an oxygen scavenging system |
| High density of fluorescent spots | - High concentration of this compound- Overexpression of the target protein | - Titrate the concentration of this compound- Use a cell line with lower expression levels or induce expression transiently |
| Inaccurate diffusion coefficients | - Incorrect tracking parameters- Short trajectories | - Optimize tracking algorithm settings- Acquire longer image series to obtain longer trajectories |
Conclusion
Single-molecule tracking using this compound provides a robust and versatile method for studying the dynamics of individual proteins in their native cellular environment. The protocols and data presented here offer a comprehensive guide for researchers to design and execute SMT experiments to investigate a wide range of biological questions, from receptor signaling and dimerization to protein-protein interactions and cellular transport. The combination of specific bioorthogonal labeling and high-resolution imaging makes this approach an invaluable tool in cell biology and drug discovery.
Application Notes and Protocols: Fluorescein-DBCO Conjugation to Peptides for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic peptides into cells is a significant challenge in drug development. To overcome this, various strategies are employed, including the use of cell-penetrating peptides (CPPs). Understanding the efficiency and mechanism of cellular uptake is crucial for the design of effective peptide-based therapeutics. Fluorescent labeling of peptides is a powerful technique for visualizing and quantifying their internalization into live cells.
This document provides detailed protocols for the conjugation of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) to azide-modified peptides via copper-free click chemistry and their subsequent use in cellular uptake studies. This compound is a valuable tool for these studies as it contains a dibenzocyclooctyne (DBCO) group for efficient and selective conjugation to azide-containing molecules and the fluorescein fluorophore for detection.[1][2] The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it does not interfere with native biochemical processes, making it ideal for studying biological systems.[][4]
Key Features of this compound
-
Biocompatible: The conjugation reaction is copper-free, avoiding cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[5]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature.
-
High Specificity: The DBCO group selectively reacts with azide groups, minimizing off-target labeling.
-
Fluorescent Properties: Fluorescein is a widely used fluorophore with excitation and emission spectra compatible with standard fluorescence microscopy and flow cytometry equipment.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | Varies by manufacturer (e.g., 676.71 g/mol ) | |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Reactive Group | Dibenzocyclooctyne (DBCO) | |
| Reacts With | Azide (-N3) groups | |
| Storage Conditions (Solid) | -20°C in the dark, desiccated | |
| Storage Conditions (in DMSO) | -20°C for 2-3 months |
Table 2: Example Data from a Cellular Uptake Experiment using Flow Cytometry
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| HeLa | Untreated Control | 50 | 0.5% |
| HeLa | This compound-Peptide (1 µM) | 850 | 85% |
| HeLa | This compound-Peptide (5 µM) | 3200 | 98% |
| A549 | Untreated Control | 45 | 0.8% |
| A549 | This compound-Peptide (1 µM) | 620 | 75% |
| A549 | This compound-Peptide (5 µM) | 2500 | 95% |
Note: These are example data and actual results will vary depending on the peptide sequence, cell type, and experimental conditions.
Experimental Workflows and Protocols
Diagram: this compound Peptide Conjugation Workflow
Caption: Workflow for conjugating this compound to an azide-containing peptide.
Protocol 1: this compound Conjugation to an Azide-Modified Peptide
This protocol describes the conjugation of an amine-reactive this compound to a peptide containing an azide group.
Materials:
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC))
-
Lyophilizer
Procedure:
-
Reagent Preparation:
-
Allow the this compound vial to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the peptide solution.
-
Gently mix the reaction mixture and incubate at room temperature for 2-12 hours, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Purification:
-
Purify the this compound-labeled peptide from unreacted dye and unlabeled peptide using reverse-phase HPLC or size-exclusion chromatography (e.g., Sephadex LH-20).
-
Monitor the elution profile by absorbance at 280 nm (for the peptide, if it contains aromatic residues) and ~495 nm (for fluorescein).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final conjugate using mass spectrometry.
-
Determine the concentration of the labeled peptide using absorbance at 280 nm or a suitable peptide quantification assay. The dye concentration can be confirmed using its molar extinction coefficient.
-
Lyophilize the purified conjugate for long-term storage at -20°C or -80°C, protected from light.
-
Diagram: Cellular Uptake Study Workflow
References
Troubleshooting & Optimization
troubleshooting low fluorescence signal in Fluorescein-DBCO experiments
Welcome to the technical support center for Fluorescein-DBCO experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to copper-free click chemistry applications involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to a low fluorescence signal in your experiments.
Issue 1: Very Low or No Fluorescence Signal Detected
Q: I have completed my labeling reaction, but I am detecting a very weak or no fluorescent signal. What are the potential causes?
A: A low or absent signal can stem from several factors throughout the experimental workflow, from reagent handling to the final imaging setup. Here are the most common culprits and how to address them:
-
Inefficient Click Reaction: The core of the experiment is the copper-free click reaction (SPAAC) between this compound and your azide-tagged molecule. Suboptimal reaction conditions are a primary cause of poor labeling.
-
Solution: Ensure you are using the correct molar ratio of reactants. For efficient labeling, a molar excess of one reactant is recommended. For example, when labeling an azide-modified protein with this compound, using a 1.5- to 10-fold molar excess of the this compound is a good starting point.[1] Reaction times are also critical; incubate the reaction for 2-4 hours at room temperature or overnight at 4°C to ensure completion.[2]
-
-
Reagent Degradation: Both this compound and the azide-containing molecule can degrade if not stored or handled properly.
-
Solution: Store this compound at -20°C in the dark and desiccated.[3] Avoid repeated freeze-thaw cycles. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.[2][4] Ensure your azide-containing molecule is also stored under appropriate conditions and has not been subjected to reducing agents that can convert the azide group.
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Incorrect Buffer Composition: The chemical environment of the reaction is crucial.
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Solution: Use a buffer that is free of primary amines (like Tris or glycine) and azides. A common choice is Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 7.4. The SPAAC reaction is generally efficient within a pH range of 4-11.
-
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Low Abundance of the Target Molecule: If the azide-tagged molecule is present in very low quantities, the resulting signal will inherently be weak.
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Solution: If possible, increase the concentration of your target molecule. For cell-based assays, ensure that the metabolic labeling process with an azide-containing sugar has been optimized for your cell line to maximize the presentation of azides on the cell surface.
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Issue 2: Signal Appears Weaker Than Expected or Fades Quickly
Q: My initial signal was detectable but weaker than anticipated, or it faded rapidly during imaging. What could be causing this?
A: This issue often points towards problems with the fluorophore itself or the imaging conditions.
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pH-Dependent Fluorescence Quenching: The fluorescence quantum yield of fluorescein is highly dependent on pH.
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Solution: Ensure your imaging buffer is maintained at a physiological pH of 7.2-7.4. Acidic environments will significantly decrease fluorescein's fluorescence intensity.
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Photobleaching: Fluorescein is susceptible to photobleaching, which is the photochemical destruction of the fluorophore upon exposure to excitation light.
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Solution: Minimize the exposure of your sample to the excitation light source. Use neutral-density filters to reduce illumination intensity and set the detector gain to the lowest possible level that still provides a detectable signal. When possible, locate the area of interest using transmitted light before switching to fluorescence imaging. Using an anti-fade mounting medium can also help preserve the signal during microscopy.
-
-
Fluorescence Quenching by the Local Environment: The fluorescence of fluorescein can be quenched by its immediate chemical environment.
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Solution: Be aware of potential quenchers in your system. For instance, when labeling nucleic acids, proximity to guanine bases can significantly quench fluorescein fluorescence through a process called photoinduced electron transfer (PET). High concentrations of the labeled molecule can also lead to self-quenching. If quenching is suspected, consider using a different fluorophore that is less sensitive to its environment.
-
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Suboptimal Imaging Settings: Incorrect microscope settings can lead to poor signal detection.
-
Solution: Verify that you are using the correct excitation and emission filters for fluorescein (Excitation max: ~494 nm, Emission max: ~517 nm). Optimize detector gain and exposure time to maximize signal-to-noise ratio.
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Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for planning and optimizing your this compound experiments.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Biomolecule Labeling (e.g., Proteins) | Cell Surface Labeling |
| This compound Molar Excess | 1.5 to 20-fold over azide-molecule | 1 to 50 µM final concentration |
| Azide-Sugar (for cell labeling) | N/A | 25 to 100 µM |
| Protein Concentration | 0.5 to 5 mg/mL | N/A |
Table 2: Recommended Incubation Times and Conditions
| Parameter | Biomolecule Labeling | Cell Surface Labeling (Post-Metabolic Labeling) |
| Incubation Time | 2-4 hours at Room Temperature or Overnight at 4°C | 30-60 minutes at 37°C |
| Temperature | 4°C to 37°C | 37°C |
| pH | 7.2 - 8.5 | 7.2 - 7.4 |
| Buffer | Amine-free and azide-free (e.g., PBS) | Complete cell culture medium or PBS |
Experimental Protocols
Protocol 1: General Protocol for Labeling Azide-Modified Proteins with this compound
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Reagent Preparation:
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Dissolve the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-2 mg/mL.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
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Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or dialysis against PBS, pH 7.4.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.
-
Protocol 2: Two-Step Cell Surface Labeling and Detection
-
Metabolic Labeling (Step 1):
-
Culture cells in a medium containing an azide-functionalized sugar (e.g., Ac4ManNAz) at an optimized concentration (typically 25-50 µM) for 1-3 days. This allows the cells to metabolically incorporate the azide groups onto their surface glycans.
-
-
Click Reaction with this compound (Step 2):
-
Wash the cells twice with warm, sterile PBS to remove any unincorporated azide-sugar.
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Prepare a labeling solution of this compound in complete cell culture medium at a final concentration of 1-20 µM.
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Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three to five times with warm imaging buffer (e.g., PBS) to remove excess this compound.
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The cells are now ready for fluorescence microscopy or flow cytometry analysis.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signals.
Caption: Experimental workflow for this compound labeling.
Caption: Common causes of fluorescein fluorescence quenching.
References
Technical Support Center: Reducing Non-Specific Binding of Fluorescein-DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate non-specific binding of Fluorescein-DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
Q2: What are the primary causes of non-specific binding for this compound?
The primary drivers of non-specific binding for fluorescent probes like this compound are multifactorial. Key causes include:
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Hydrophobic Interactions : Both the fluorescein and the DBCO moieties are inherently hydrophobic, leading to interactions with hydrophobic regions of proteins and lipids.[3] Studies have shown a strong correlation between a dye's hydrophobicity and its propensity for non-specific binding.
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Electrostatic Interactions : Charged functional groups on the probe can interact with oppositely charged surfaces or biomolecules.
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Excessive Probe Concentration : Using a higher concentration of the probe than necessary saturates the target sites and increases the likelihood of off-target binding.
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Inadequate Blocking : Failure to sufficiently block potential non-specific binding sites on cells, tissues, or other surfaces before introducing the probe.
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Insufficient Washing : Inadequate washing steps fail to remove unbound or weakly associated probe molecules, contributing to background signal.
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Thiol-yne Side Reactions : Although the reaction is much slower than the intended click reaction, the cyclooctyne group of DBCO can react non-specifically with thiol groups found in cysteine residues of proteins.
Q3: How does the structure of this compound contribute to non-specific binding?
The bifunctional nature of this compound is a primary contributor to its tendency for non-specific binding. The dibenzocyclooctyne (DBCO) group is a large, hydrophobic structure necessary for the copper-free click reaction. Similarly, the fluorescein fluorophore has a hydrophobic polycyclic aromatic structure. The combination of these two hydrophobic moieties creates a molecule that can readily engage in non-specific hydrophobic interactions with proteins and cellular membranes, leading to background signal independent of the click chemistry reaction.
Q4: What are the first steps I should take to troubleshoot high background fluorescence?
The first and most critical step is to run proper controls to diagnose the source of the background.
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Negative Control : Use a sample that has not been modified with an azide group but is otherwise treated identically, including incubation with this compound. High signal in this control confirms non-specific binding.
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Optimize Probe Concentration : Titrate the this compound to find the lowest possible concentration that still provides a robust specific signal with minimal background.
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Enhance Washing Steps : Increase the number, duration, and volume of your washes after probe incubation to more effectively remove unbound molecules.
Troubleshooting Guides
This guide provides actionable solutions to common issues encountered with this compound.
Issue 1: High Background Signal in Negative (No Azide) Controls
This issue directly points to non-specific interactions of the probe with the sample.
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Possible Cause: Hydrophobic and/or electrostatic interactions.
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Recommended Solutions:
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Implement a Robust Blocking Strategy: Before adding the this compound, incubate the sample with a blocking agent to saturate non-specific binding sites.
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Modify Buffer Composition: Add reagents to your incubation and wash buffers that disrupt non-specific interactions.
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Table 1: Common Blocking Agents and Buffer Additives
| Agent/Additive | Type | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | Protein Blocker | 1-5% (w/v) | Occupies non-specific protein binding sites. |
| Normal Serum | Protein Blocker | 5-10% (v/v) | Contains immunoglobulins that block non-specific sites, especially Fc receptors. Use serum from the species the secondary antibody was raised in (if applicable). |
| Tween-20 / Triton X-100 | Non-ionic Detergent | 0.05-0.1% (v/v) | Disrupts non-specific hydrophobic interactions. |
| Increased Salt (NaCl) | Ionic Strength Modifier | 150-500 mM | Shields charged groups, reducing non-specific electrostatic interactions. |
| Commercial Blockers | Optimized Formulations | Per Manufacturer | Often contain a mix of polymers and proteins to reduce background from multiple sources. |
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Possible Cause: Excessive probe concentration.
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Recommended Solution:
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Perform a Concentration Titration: Systematically test a range of this compound concentrations to determine the optimal signal-to-noise ratio.
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Table 2: Example of a this compound Titration Experiment
| Concentration | Specific Signal (RFU) | Background Signal (RFU) | Signal-to-Noise Ratio | Recommendation |
| 20 µM | 15,000 | 7,000 | 2.1 | Too high, significant background. |
| 10 µM | 12,000 | 3,000 | 4.0 | High background still present. |
| 5 µM | 9,500 | 1,500 | 6.3 | Good signal, reduced background. |
| 2.5 µM | 8,000 | 1,000 | 8.0 | Optimal; strong signal, low background. |
| 1 µM | 4,000 | 800 | 5.0 | Signal may be too weak. |
RFU = Relative Fluorescence Units. Data is hypothetical for illustrative purposes.
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Possible Cause: Thiol-yne side reaction with cysteine residues.
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Recommended Solution (Advanced):
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Block Free Thiols: Before adding this compound, pre-incubate the sample with a thiol-reactive blocking agent like N-ethylmaleimide (NEM). This will cap free sulfhydryl groups on proteins, preventing them from reacting with the DBCO moiety.
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Visualizing the Problem and Solution
Diagram 1: Root Causes of Non-Specific Binding
Caption: Key factors contributing to the non-specific binding of this compound probes.
Diagram 2: Troubleshooting Workflow for High Background
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Experimental Protocols
Protocol 1: Comprehensive Blocking and Staining
This protocol is designed for cell-based imaging assays.
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Sample Preparation: Fix and permeabilize cells as required by your primary protocol. After permeabilization, wash the sample 3 times with Phosphate-Buffered Saline (PBS).
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Blocking:
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Prepare a blocking buffer. A common choice is 3% (w/v) BSA in PBS with 0.1% (v/v) Tween-20 (PBST).
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Incubate the sample in the blocking buffer for at least 1 hour at room temperature with gentle agitation.
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Probe Incubation:
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Dilute the this compound stock (typically in DMSO) to the pre-optimized final concentration in fresh blocking buffer. Ensure the final DMSO concentration is below 1%.
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Remove the blocking buffer from the sample and add the this compound solution.
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Incubate for 1-2 hours at room temperature, protected from light.
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-
Washing:
-
Remove the probe solution.
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Wash the sample with PBST. Perform at least 4 washes of 5-10 minutes each with a generous volume and gentle agitation.
-
-
Imaging: Proceed with your standard imaging protocol.
Protocol 2: Pre-blocking of Thiol Groups (Advanced)
Use this protocol if you suspect non-specific reactions between DBCO and cysteine residues.
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Sample Preparation: Fix and permeabilize cells as required. Wash 3 times with an amine-free buffer such as PBS.
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Thiol Blocking:
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Prepare a 10 mM solution of N-ethylmaleimide (NEM) in PBS immediately before use.
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Incubate the sample with the NEM solution for 1 hour at room temperature.
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Quenching and Washing:
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Wash the sample 3 times with PBS to remove unreacted NEM.
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To quench any remaining NEM, you can optionally incubate with a buffer containing a low concentration of DTT (e.g., 1 mM) for 10 minutes, followed by extensive washing (4-5 times) with PBS.
-
-
Main Protocol: Proceed with the standard blocking and staining protocol as described in Protocol 1 .
References
optimizing Fluorescein-DBCO reaction conditions for higher efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Fluorescein-DBCO reaction conditions for higher efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound reaction?
The this compound reaction is a type of copper-free "click chemistry," specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] It involves the reaction between a dibenzocyclooctyne (DBCO) group on one molecule (e.g., this compound) and an azide group on a target molecule. The inherent ring strain of the DBCO alkyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications.[2][4] The reaction forms a stable triazole linkage.
Q2: What are the main advantages of using a copper-free click chemistry reaction like this compound?
The primary advantages of using the this compound reaction include:
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Biocompatibility: The reaction does not require a toxic copper(I) catalyst, making it suitable for use in living cells and organisms.
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High Specificity: DBCO and azide groups are bioorthogonal, meaning they react specifically with each other without interfering with other functional groups found in biological systems like amines and thiols.
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Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions, including a wide pH range (typically 4-11) and at room temperature or 37°C.
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High Efficiency: The reaction is fast and often results in high to quantitative yields of the conjugated product.
Q3: What solvents are compatible with the this compound reaction?
This compound is often dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution. The final reaction is typically carried out in aqueous buffers such as Phosphate-Buffered Saline (PBS). It's important to keep the final concentration of the organic solvent low (usually under 20%) to avoid denaturation of proteins or other biomolecules.
Q4: How should I store my this compound reagent?
This compound should be stored at -20°C in the dark and desiccated. Once dissolved in a solvent like DMSO, the stock solution is best used immediately, though it can be stored for short periods at -20°C (up to a few months) or -80°C (for up to 6 months), protected from light and moisture. DBCO compounds can lose reactivity over time due to oxidation and hydration of the triple bond.
Troubleshooting Guide
Problem 1: Low or no fluorescence signal, indicating low conjugation efficiency.
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Q: I am not seeing a strong fluorescence signal after my reaction. What could be the cause?
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A: Low or no signal can stem from several factors. First, confirm that both your this compound and your azide-containing molecule are active. One or both of your molecules may not be properly labeled. You can verify the labeling of your azide-modified molecule by reacting it with a known DBCO-containing fluorescent probe. Also, ensure that your reaction buffer does not contain sodium azide, as it will compete with your target molecule for the DBCO group. Suboptimal reaction conditions, such as low concentrations of reactants, can also lead to poor efficiency.
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-
Q: How can I improve the efficiency of my conjugation reaction?
-
A: To improve efficiency, consider the following adjustments:
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Increase Reactant Concentration: The reaction is more efficient at higher concentrations.
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Optimize Molar Ratio: Use a molar excess of either the this compound or the azide-containing molecule. A 1.5 to 10-fold molar excess of one component is often recommended to drive the reaction to completion.
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Increase Incubation Time: While the reaction can be fast, extending the incubation time (e.g., from a few hours to overnight) can increase the yield.
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Adjust Temperature: The reaction can be performed at room temperature, but incubating at 37°C may increase the reaction rate. For some applications, incubation at 4°C overnight is also effective.
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-
Problem 2: Precipitation of my protein/biomolecule during the reaction.
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Q: My protein is precipitating after adding the this compound. What should I do?
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A: Precipitation can occur if the concentration of the organic solvent (like DMSO or DMF) is too high, or if the DBCO reagent itself, which is hydrophobic, reduces the solubility of your biomolecule. To mitigate this, ensure the final concentration of the organic solvent in your reaction mixture is as low as possible (ideally below 10-15%). Using DBCO reagents with integrated polyethylene glycol (PEG) linkers can also improve water solubility and reduce aggregation.
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Problem 3: Difficulty purifying the final conjugate.
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Q: How can I effectively remove unreacted this compound after the reaction?
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A: Unreacted fluorescent dye can interfere with downstream applications. Common purification methods include:
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Size Exclusion Chromatography (SEC) / Desalting Columns: These are effective for separating larger biomolecules (like proteins and antibodies) from the smaller, unreacted this compound.
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Dialysis: This is another suitable method for removing small molecules from larger ones.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can be used for purification, especially for smaller conjugates like peptides or oligonucleotides.
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Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 | The reaction is generally pH-insensitive within a range of 4-11. For reactions involving NHS esters to introduce DBCO, a pH of 7-9 is recommended. |
| Temperature | 4°C, Room Temperature (20-25°C), or 37°C | Reaction is faster at higher temperatures. 37°C for 20-40 minutes has been shown to be optimal in some studies. 4°C overnight is also a common protocol. |
| Reaction Time | 1 - 18 hours | Can be as short as 30-60 minutes, but longer incubation times (e.g., 4-12 hours or overnight) can improve yield. |
| Solvent | Aqueous buffers (e.g., PBS) with minimal organic solvent (e.g., <20% DMSO/DMF) | This compound is typically dissolved in DMSO or DMF first. |
| Molar Ratio | 1.5 - 20 fold molar excess of this compound to azide-molecule (or vice-versa) | The optimal ratio should be determined empirically for each specific application. |
Experimental Protocols
Detailed Methodology for a General this compound Conjugation to an Azide-Modified Protein
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Preparation of Reagents:
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Dissolve the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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-
Conjugation Reaction:
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Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
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Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain protein stability.
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Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
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-
Purification:
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Remove the unreacted this compound using a desalting column equilibrated with PBS. Alternatively, dialysis can be performed against PBS at 4°C in the dark.
-
-
Characterization and Storage:
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Confirm the conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for fluorescein).
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Store the purified conjugate at 4°C or -20°C, protected from light.
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Visualizations
Caption: this compound Reaction Pathway.
Caption: General Experimental Workflow.
References
Technical Support Center: Minimizing Background Fluorescence with Fluorescein-DBCO Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize background fluorescence during Fluorescein-DBCO staining experiments.
Troubleshooting Guide
High background fluorescence can significantly impact the quality and interpretation of imaging data. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root causes of high background.
Question 1: I am observing high, diffuse background fluorescence across my entire sample. What are the likely causes and how can I fix it?
Answer: High, diffuse background is often due to one of three main factors: autofluorescence from the cells or medium, non-specific binding of the this compound probe, or insufficient washing.
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Autofluorescence: Biological materials such as NADH, flavins, and collagen can emit their own fluorescence, particularly in the green spectrum where fluorescein emits.[1][2]
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Non-specific Binding: The this compound reagent may bind to cellular components other than the intended azide-labeled target.
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Solution: Optimize the concentration of your this compound probe by performing a titration to find the lowest concentration that still provides a strong specific signal.[5] Additionally, incorporating a blocking step using reagents like Bovine Serum Albumin (BSA) can help to reduce non-specific binding sites.
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Insufficient Washing: Residual, unbound this compound will contribute to overall background fluorescence.
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Solution: Increase the number and duration of your washing steps after the staining incubation. Using a wash buffer containing a mild detergent, such as Tween-20, can also improve the removal of non-specifically bound probes.
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Question 2: My images show punctate or speckled background fluorescence. What could be causing this?
Answer: Punctate background is often a result of aggregated this compound reagent.
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Cause: this compound can sometimes form aggregates in solution, which then appear as bright, non-specific dots on your sample.
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Solution: To prevent this, it is recommended to filter the this compound working solution through a 0.22 µm syringe filter before applying it to your cells. Centrifuging the solution at high speed and using the supernatant can also help to remove aggregates.
Question 3: The fluorescence signal is weak, and the background seems high in comparison. How can I improve my signal-to-noise ratio?
Answer: A poor signal-to-noise ratio can be due to suboptimal staining conditions or issues with the imaging setup.
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Staining Optimization:
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Incubation Time: Ensure you are incubating the this compound for a sufficient amount of time to allow for efficient reaction with the azide-labeled target. An optimal incubation time should be determined empirically for your specific cell type and experimental conditions.
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Reagent Concentration: As mentioned previously, titrating the this compound concentration is key. Too low a concentration will result in a weak signal, while too high a concentration can increase background.
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Imaging Parameters:
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Exposure Time and Gain: Optimize your microscope's camera settings. Use the lowest possible exposure and gain that still provide a clear signal from your specifically stained structures.
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Filter Sets: Ensure that your microscope's excitation and emission filters are appropriate for fluorescein (Excitation max ~494 nm, Emission max ~521 nm).
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Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using copper-free click chemistry with this compound?
A1: The main advantage is its biocompatibility. Copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging applications.
Q2: Can the pH of my buffers affect this compound staining?
A2: Yes, the fluorescence of fluorescein is pH-sensitive and is brighter at a slightly alkaline pH (around 7.4-8.0). Ensure your staining and washing buffers are within this range for optimal signal.
Q3: How can I be sure that the background I'm seeing isn't just a characteristic of my cells?
A3: It is essential to include proper controls in your experiment. An unstained sample of your cells that has undergone all the same processing steps (e.g., fixation, permeabilization) will reveal the level of natural autofluorescence.
Q4: Is it possible to quench the background fluorescence after staining?
A4: While pre-staining quenching of autofluorescence is more common, some studies have explored the concept of using a quencher molecule that specifically binds to the unbound fluorescent probe to reduce background signal. For instance, a study demonstrated that a Cy7-DBCO quencher could effectively reduce the background from a Cy5-azide probe, resulting in a significant increase in the signal-to-background ratio.
Data Presentation
Optimizing your staining protocol is crucial for achieving a high signal-to-noise ratio. The following tables provide a summary of how different experimental parameters can impact your results.
Table 1: Impact of this compound Concentration on Signal and Background
| Concentration | Signal Intensity | Background Level | Recommendation |
| Too Low | Weak or no signal | Low | Titrate to find the lowest concentration with a detectable signal. |
| Optimal | Strong specific signal | Low | Use the optimal concentration determined by titration. |
| Too High | Saturated signal | High non-specific binding | Avoid. |
This table is a generalized representation based on principles of fluorescence staining.
Table 2: Effect of Washing Steps on Background Fluorescence
| Washing Protocol | Background Level | Recommendation |
| 1-2 washes with PBS | High | Insufficient to remove unbound probe. |
| 3-5 washes with PBS | Moderate | Generally effective, but may not remove all non-specific binding. |
| 3-5 washes with PBS + 0.05% Tween-20 | Low | The detergent helps to disrupt non-specific interactions. |
| Increased incubation time (3-5 min) per wash | Lower | Allows for more complete removal of unbound probe. |
Table 3: Example of Quenching to Improve Signal-to-Background Ratio
| Condition | Signal-to-Background Ratio (SBR) | % Increase in SBR |
| Before Quenching | 1.0 ± 0.2 | N/A |
| After Quenching with Cy7-DBCO | 2.1 ± 0.5 | 50% |
Data adapted from a study using a Cy5-azide/Cy7-DBCO system to demonstrate the principle of background quenching.
Experimental Protocols
This section provides a detailed methodology for staining cultured cells with this compound, with a focus on minimizing background fluorescence.
Protocol: this compound Staining of Azide-Labeled Cultured Cells
Materials:
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Azide-labeled cells cultured on coverslips or in imaging dishes
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This compound
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Anhydrous DMSO
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Phosphate-Buffered Saline (PBS), pH 7.4
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Wash Buffer (PBS with 0.05% Tween-20)
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Blocking Buffer (e.g., 1-3% BSA in PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if applicable for intracellular targets
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Antifade mounting medium
Procedure:
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Cell Preparation:
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If performing live-cell imaging, proceed directly to the blocking step.
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For fixed-cell staining, wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the fixed cells three times with PBS for 5 minutes each.
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If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature, followed by three 5-minute washes with PBS.
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Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding sites.
-
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This compound Staining:
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Prepare a stock solution of this compound in anhydrous DMSO.
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Dilute the this compound stock solution to the desired working concentration in PBS. It is highly recommended to perform a titration to determine the optimal concentration (a starting range of 1-10 µM is common).
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Filter the working solution through a 0.22 µm syringe filter to remove any potential aggregates.
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Remove the blocking buffer and add the this compound working solution to the cells.
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Incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
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Washing:
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Remove the staining solution.
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Wash the cells three to five times with Wash Buffer, with each wash lasting at least 5 minutes, to thoroughly remove unbound stain.
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Imaging:
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For live-cell imaging, you can now proceed to image the cells in an appropriate imaging medium.
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For fixed cells, mount the coverslip onto a microscope slide using an antifade mounting medium.
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Image the cells using a fluorescence microscope with filter sets appropriate for fluorescein (Excitation: ~494 nm, Emission: ~521 nm).
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Mandatory Visualizations
Caption: A general workflow for this compound staining of cultured cells.
Caption: A decision tree for troubleshooting high background fluorescence.
References
preventing aggregation of Fluorescein-DBCO in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of Fluorescein-DBCO in solution and ensure successful labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent labeling reagent that combines the bright green emitting fluorescein dye with a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for a copper-free "click chemistry" reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[1][2] This reaction is highly specific and biocompatible, making it ideal for labeling biomolecules in sensitive biological systems.[2] Common applications include:
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Fluorescent labeling of proteins, peptides, and nucleic acids[3]
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Live-cell imaging[4]
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Bioconjugation for assays and diagnostics
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Use as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs)
Q2: Why does my this compound precipitate out of solution?
The aggregation and precipitation of this compound are primarily due to the hydrophobic nature of the dibenzocyclooctyne (DBCO) group. While the fluorescein portion is relatively hydrophilic, the large, rigid, and nonpolar DBCO structure leads to low solubility in aqueous buffers. When the concentration of this compound exceeds its solubility limit in an aqueous environment, the hydrophobic molecules tend to associate with each other, leading to the formation of aggregates and visible precipitation. This is a common issue with many hydrophobic fluorescent dyes.
Q3: What are the initial signs of this compound aggregation?
Early signs of aggregation can be subtle and may include:
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A faint cloudiness or turbidity in the solution.
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A noticeable decrease in the fluorescence intensity of the solution, a phenomenon known as aggregation-caused quenching (ACQ).
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In more advanced stages, visible particulates or a pellet at the bottom of the storage tube will be apparent.
Q4: How does pH affect the solubility and fluorescence of this compound?
The fluorescence of the fluorescein moiety is pH-dependent. Under basic conditions (pH > 8), fluorescein exhibits its maximum fluorescence intensity. As the pH becomes more acidic, the fluorescence quantum yield decreases significantly. While the direct impact of pH on the aggregation of the DBCO group is not well-documented, maintaining a slightly basic pH (around 7.2-8.0) is generally recommended for labeling reactions to ensure optimal fluorescence of the dye.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound aggregation during your experiments.
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Recommended Solution |
| Direct dissolution in aqueous buffer: this compound has very low solubility in purely aqueous solutions. | Always prepare a stock solution in an organic solvent first. Use anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the solid this compound. |
| High final concentration: The final concentration in the aqueous buffer exceeds its solubility limit. | Work with dilute solutions. Aim for the lowest effective concentration for your labeling reaction. Perform serial dilutions to find the optimal concentration. |
| Improper mixing: Slow addition or inadequate mixing allows localized high concentrations of the dye, promoting precipitation. | Use rapid dilution and vortexing. While vortexing your aqueous buffer, quickly add the required volume of the this compound stock solution. This ensures rapid and even dispersion. |
Issue 2: My this compound solution becomes cloudy over time, even at low concentrations.
| Potential Cause | Recommended Solution |
| Hydrolysis: The DBCO group can be susceptible to hydrolysis over extended periods in aqueous solutions, although it is generally more stable than other reactive groups like NHS esters. | Prepare fresh solutions for each experiment. Avoid long-term storage of diluted this compound in aqueous buffers. |
| Presence of incompatible buffer components: Certain buffer components can promote aggregation. | Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide. Primary amines can potentially react with other functional groups if present, and azide will react with the DBCO group. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used and recommended buffer. |
| Temperature fluctuations: Freeze-thaw cycles of aqueous solutions can induce aggregation. | Aliquot stock solutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Issue 3: My labeled protein has precipitated after the conjugation reaction.
| Potential Cause | Recommended Solution |
| Increased hydrophobicity of the conjugate: The attachment of the hydrophobic this compound can decrease the overall solubility of the protein. | Optimize the labeling ratio. Aim for a lower degree of labeling (e.g., 1-2 dye molecules per protein) to minimize the impact on protein solubility. You can control this by adjusting the molar excess of this compound in the reaction. |
| High concentration of organic solvent: While a co-solvent is necessary, a high percentage can denature the protein, leading to precipitation. | Limit the final concentration of the organic solvent. Keep the final concentration of DMSO or DMF in the reaction mixture as low as possible, ideally below 15%. |
| Protein instability under reaction conditions: The protein itself may not be stable at the concentration or in the buffer used for labeling. | Perform a buffer screen for your protein. Ensure your protein is soluble and stable in the chosen reaction buffer before starting the labeling reaction. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for working with this compound.
| Parameter | Value/Recommendation | Source(s) |
| Molecular Weight | ~665.7 g/mol | |
| Excitation Maximum (λex) | ~494 nm | |
| Emission Maximum (λem) | ~517 nm | |
| Recommended Stock Solvents | Anhydrous DMSO, DMF | |
| Recommended Stock Solution Concentration | 1-10 mM | |
| Recommended Reaction Buffers | PBS (pH 7.2-7.5), other amine- and azide-free buffers | |
| Final Organic Solvent Concentration in Reaction | < 15% (start with <5% and optimize) | |
| Storage of Solid | -20°C, protected from light, desiccated | |
| Storage of Stock Solution (in organic solvent) | -20°C or -80°C in single-use aliquots |
Experimental Protocol: General Protein Labeling with this compound
This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
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This compound
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Anhydrous DMSO or DMF
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Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
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Spin desalting columns for purification
Procedure:
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Prepare this compound Stock Solution:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM solution, dissolve 0.67 mg of this compound in 100 µL of anhydrous DMSO.
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Vortex briefly to ensure complete dissolution.
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Store any unused stock solution in tightly sealed, single-use aliquots at -20°C.
-
-
Prepare Protein Solution:
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Dissolve your azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
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Labeling Reaction:
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Add a 2 to 4-fold molar excess of the this compound stock solution to the protein solution. It is recommended to start with a lower molar excess to avoid protein precipitation.
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Gently mix the reaction and protect it from light.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
-
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Purification:
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Remove the unreacted this compound using a spin desalting column equilibrated with your desired storage buffer. This step is crucial to remove any free dye that could interfere with downstream applications.
-
-
Characterization (Optional but Recommended):
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for fluorescein).
-
Visualization
Troubleshooting Workflow for this compound Aggregation
A troubleshooting workflow for preventing the aggregation of this compound.
References
enhancing the signal-to-noise ratio in Fluorescein-DBCO microscopy
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in their Fluorescein-DBCO microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in microscopy?
This compound is a fluorescent labeling reagent used in copper-free click chemistry. It consists of a fluorescein dye linked to a dibenzocyclooctyne (DBCO) group. The DBCO group reacts specifically with azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the precise fluorescent labeling of target molecules (e.g., proteins, nucleic acids, or glycans) that have been metabolically, enzymatically, or chemically incorporated with an azide group. In microscopy, this enables the visualization of these labeled molecules within cells and tissues.[1][2][3]
Q2: What are the main advantages of using a copper-free click chemistry reagent like this compound?
The primary advantage of copper-free click chemistry is its biocompatibility. The classic copper-catalyzed click reaction can be toxic to cells due to the presence of copper ions.[4] this compound circumvents this issue, allowing for the labeling of biomolecules in living cells and organisms with minimal perturbation. The reaction is also highly specific and efficient, leading to a high labeling density which is beneficial for various microscopy techniques, including super-resolution microscopy.[5]
Q3: What factors can affect the signal-to-noise ratio (SNR) in my this compound experiments?
Several factors can influence the SNR, including:
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Labeling Efficiency: Incomplete reaction between this compound and the azide-modified target.
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Non-specific Binding: The fluorescent probe may bind to cellular components other than the intended target.
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Autofluorescence: Endogenous cellular components like NADH and flavins can emit fluorescence, contributing to background noise.
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Excess Unbound Probe: Residual this compound that is not washed away can create a high background signal.
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Microscope Settings: Improperly configured microscope settings, such as excitation intensity and detector gain, can impact SNR.
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Photobleaching: The irreversible photochemical destruction of the fluorophore can lead to signal loss.
Troubleshooting Guide
This guide addresses common issues encountered during this compound microscopy and provides actionable solutions.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your labeled target, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excess Unbound this compound | Optimize washing steps after the click reaction. Increase the number and duration of washes with an appropriate buffer (e.g., PBS with a mild detergent like Tween 20). |
| Non-specific Binding | Include a blocking step before introducing the this compound. Common blocking agents include Bovine Serum Albumin (BSA) or commercially available blocking buffers. Adjust the pH of your buffers, as some non-specific interactions are charge-based. |
| Cellular Autofluorescence | Treat the sample with a reducing agent like sodium borohydride (NaBH₄) after fixation to quench aldehyde-induced autofluorescence. If possible, select a spectral window for imaging that minimizes the contribution from known autofluorescent species. |
| High Probe Concentration | Titrate the concentration of this compound to find the optimal balance between signal strength and background. Higher concentrations can lead to increased non-specific binding. |
| Probe Aggregation | Centrifuge the this compound working solution at high speed or filter it through a 0.22 µm syringe filter before use to remove any aggregates that can cause bright, non-specific puncta. |
Issue 2: Weak or No Signal
A weak or absent fluorescent signal can be due to several factors, from inefficient labeling to issues with the imaging setup.
| Potential Cause | Recommended Solution |
| Inefficient Click Reaction | Ensure the azide-modified biomolecule is present and accessible. Verify the incorporation of the azide tag. Optimize the incubation time and temperature for the click reaction. A longer incubation (e.g., 1-2 hours at room temperature or overnight at 4°C) may be necessary. |
| Low Abundance of Target | Consider using signal amplification techniques. One common method is to use a biotinylated DBCO reagent, followed by staining with a fluorescently labeled streptavidin, which can bind multiple fluorophores. |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use an antifade mounting medium to protect the fluorophore. Acquire images using the lowest possible excitation power that still provides a detectable signal. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for fluorescein (Excitation/Emission: ~494/517 nm). |
| Degraded this compound | Store the this compound reagent protected from light and moisture, as recommended by the manufacturer, to prevent degradation. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling in Cultured Cells
This protocol outlines the key steps for labeling azide-modified biomolecules in fixed cells.
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Cell Culture and Azide Labeling: Culture cells of interest and introduce the azide-modified precursor (e.g., an azide-modified amino acid or sugar) to the culture medium for a sufficient duration to allow for incorporation into the target biomolecules.
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Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with a buffer containing a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
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Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
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Click Reaction: Prepare the this compound working solution at the desired concentration (typically 5-30 µM) in a suitable buffer (e.g., PBS with 1% FBS). Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells four times with PBS containing 1% FBS to remove unbound probe.
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Counterstaining (Optional): If desired, counterstain for other cellular components (e.g., DAPI for nuclei).
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Mounting and Imaging: Mount the coverslip on a microscope slide using an antifade mounting medium. Image using a fluorescence microscope with the appropriate filter set for fluorescein.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters that can be optimized to improve the signal-to-noise ratio.
| Parameter | Typical Range | Considerations for Optimization |
| This compound Concentration | 5 - 50 µM | Start with a lower concentration and titrate up to find the optimal balance between signal and background. |
| Click Reaction Incubation Time | 30 min - 2 hours (or overnight at 4°C) | Longer incubation times may increase the signal, but also potentially the background. |
| Washing Buffer Detergent | 0.05 - 0.2% Tween 20 in PBS | A mild detergent can help to remove non-specifically bound probe more effectively. |
| Blocking Agent Concentration | 1 - 3% BSA in PBS | Higher concentrations of BSA may be more effective at blocking non-specific sites. |
| Fluorescein Quantum Yield | ~0.93 | Fluorescein is a bright fluorophore, but its fluorescence is pH-sensitive and is brighter at a slightly alkaline pH (7.4-8.0). |
Visualizations
Caption: A generalized experimental workflow for labeling azide-modified biomolecules with this compound in cultured cells.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between an azide-modified biomolecule and this compound.
Caption: A decision-making flowchart for troubleshooting common issues leading to a poor signal-to-noise ratio in this compound microscopy.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2054339-00-1 | BroadPharm [broadpharm.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid in copper-free click chemistry reactions
Welcome to the Technical Support Center for copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the success of your bioconjugation experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your copper-free click chemistry reactions.
Problem 1: Low or No Product Yield
Q: I am observing a very low yield or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a SPAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded Reagents | DBCO/Cyclooctyne Reagents: These can be susceptible to oxidation and hydrolysis. For long-term storage, keep them at -80°C.[1] For shorter periods, 4°C or -20°C is acceptable, but expect a potential 3-5% loss in reactivity over four weeks.[1][2] Always use fresh, high-quality reagents. Azide Reagents: While generally stable, ensure they have been stored properly according to the manufacturer's instructions. |
| Incorrect Reagent Concentration | Verify the concentration of your starting materials. For antibodies, a starting concentration of greater than 0.5 mg/mL is recommended for efficient conjugation.[3] If the concentration is too low, consider concentrating your sample. |
| Steric Hindrance | The bulky nature of some cyclooctynes or substituents near the azide or alkyne can impede the reaction.[4] Consider using a linker with a longer spacer arm to reduce steric clash. If possible, choose a less sterically demanding cyclooctyne. |
| Inaccessible Reactive Sites | In biomolecules like proteins, the azide or alkyne moiety may be buried within the folded structure, making it inaccessible for reaction. Performing the reaction under denaturing or solvating conditions (e.g., using DMSO) can help expose these sites. |
| Suboptimal Reaction Conditions | Solvent: The choice of solvent can influence reaction kinetics. While aqueous buffers like PBS are common for bioconjugation, adding a co-solvent like DMSO (up to 20%) can improve the solubility of hydrophobic reactants and enhance reaction rates. Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can accelerate the reaction, provided your biomolecules are stable at higher temperatures. pH: For reactions involving biomolecules, maintaining an appropriate pH (typically 6.5-8.5) is crucial to preserve their structure and function. |
| Impure Starting Materials | Impurities in your biomolecule sample, such as other proteins (e.g., BSA) or small molecules from previous reaction steps (e.g., Tris or glycine buffers), can compete with the desired reaction. Ensure your starting materials are highly pure (>95%). |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
Problem 2: Presence of Side Products
Q: I am observing unexpected side products in my reaction mixture. What could be the cause?
A: While SPAAC is highly bioorthogonal, side reactions can occur, particularly with certain functional groups.
Possible Side Reactions and Solutions:
| Side Reaction | Explanation and Solution |
| Reaction with Thiols | Some strained cyclooctynes, especially DBCO, can react with free thiols (e.g., from cysteine residues) in a thiol-yne addition reaction. This is more likely to occur at higher pH and with prolonged reaction times. Solution: If possible, block free thiols prior to the click reaction. Alternatively, using a less reactive cyclooctyne or optimizing the reaction time and pH can minimize this side reaction. |
| Hydrolysis of Activated Esters | If you are using an NHS-ester functionalized cyclooctyne to label a biomolecule, hydrolysis of the NHS ester can compete with the desired amine coupling. Solution: Perform the labeling step at a slightly basic pH (7.5-8.5) and use fresh reagents. Minimize the reaction time to what is necessary for efficient labeling. |
Caption: A simplified workflow for a typical bioconjugation experiment.
References
strategies to improve Fluorescein-DBCO conjugation yield
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluorescein-DBCO conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation process, helping you identify the root cause and implement effective solutions.
| Issue | Possible Cause | Recommended Action |
| No or Very Low Conjugation Yield | Reagent Inactivity: One or both of the starting molecules (this compound or the azide-containing molecule) were not properly labeled or have degraded. The DBCO-NHS ester may have hydrolyzed due to moisture.[1][2] | • Confirm Labeling: Independently verify the successful labeling of both reaction partners before proceeding with the conjugation. • Use Fresh Reagents: DBCO-NHS esters are moisture-sensitive.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare solutions immediately before use and discard unused portions of reconstituted ester.[2] |
| Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the buffer during NHS ester labeling will compete with the target molecule. The presence of sodium azide in any buffer will react with and consume the DBCO reagent. | • Use Amine-Free Buffers for Labeling: For DBCO-NHS ester reactions, use non-amine-containing buffers such as PBS, HEPES, or borate at a pH between 7 and 9. • Avoid Azide Contamination: Ensure no buffers used in the click reaction or purification steps contain sodium azide. | |
| Suboptimal Reaction Conditions: The reaction kinetics may be too slow due to low concentrations, non-optimal stoichiometry, insufficient time, or low temperature. | • Optimize Molar Ratios: Adjust the molar excess of one reactant to the other. (See table below for recommendations). • Increase Reactant Concentration: Reactions are more efficient at higher concentrations. • Increase Incubation Time: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. • Increase Temperature: Performing the reaction at 37°C can improve the rate and efficiency. | |
| Precipitation or Aggregation Observed | Hydrophobicity of DBCO: The DBCO group is hydrophobic. Attaching too many DBCO molecules to a protein can reduce its solubility, leading to aggregation and precipitation. This is especially problematic with non-PEGylated DBCO-NHS esters. | • Limit DBCO Molar Excess: When labeling proteins, avoid using a molar ratio of DBCO-NHS ester to antibody greater than 5-10. • Use PEGylated DBCO Reagents: DBCO reagents containing PEG linkers (e.g., DBCO-PEG4-NHS) significantly improve water solubility and reduce the risk of aggregation. • Control Organic Solvent Concentration: When dissolving DBCO reagents in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., under 15-20%) to prevent protein precipitation. |
| Inconsistent or Low Labeling Efficiency (DBCO-NHS step) | Suboptimal Labeling pH: The efficiency of NHS ester reactions with primary amines is pH-dependent. | • Maintain Optimal pH: Ensure the reaction buffer pH is maintained between 7 and 9 for efficient labeling. |
| Low Protein Concentration: Labeling efficiency can be poor with dilute protein solutions. | • Increase Protein Concentration: If possible, perform the labeling reaction with a protein concentration of at least 1-2 mg/mL. For concentrations below 5 mg/mL, a higher molar excess of the DBCO-NHS ester is recommended. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your conjugation protocol.
| Parameter | Stage | Recommended Range | Notes |
| pH | Protein Labeling (NHS Ester) | 7.0 - 9.0 | Near neutral to slightly basic pH is optimal for acylation of primary amines. |
| Molar Excess | Protein Labeling (NHS Ester) | 10x (for protein > 5 mg/mL) 20x - 50x (for protein < 5 mg/mL) | High ratios (>5-10 DBCO per antibody) can cause precipitation. |
| Molar Excess | DBCO-Azide Click Reaction | 1.5x - 4x | The optimal ratio depends on the specific molecules being conjugated. A 2:1 ratio of azide-oligo to DBCO-antibody has shown saturation. |
| Temperature (°C) | DBCO-Azide Click Reaction | 4 - 37 °C | The reaction is significantly faster at 37°C compared to room temperature. |
| Incubation Time (hours) | Protein Labeling (NHS Ester) | 1 hour at RT or 2 hours at 4°C | |
| Incubation Time (hours) | DBCO-Azide Click Reaction | 2 - 12 hours at RT | Can be extended overnight (12+ hours) at 4°C for convenience or to maximize yield. The reaction is often complete within 4 hours. |
| DMSO Concentration (%) | Both Stages | < 20% | High concentrations of organic solvents can denature or precipitate proteins. |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody or other protein.
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Buffer Preparation: Prepare a suitable amine-free buffer, such as PBS (Phosphate Buffered Saline) at pH 7.4. Do not use Tris or glycine buffers.
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Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in the reaction buffer.
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DBCO-NHS Ester Preparation: Allow the vial of this compound-NHS ester to warm to room temperature before opening. Immediately prepare a 10 mM stock solution in anhydrous DMSO.
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Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution. Ensure the final DMSO volume is less than 15% of the total reaction volume.
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Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
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Purification: Remove the unreacted DBCO-NHS ester immediately using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS). The resulting DBCO-labeled antibody is now ready for conjugation.
Protocol 2: this compound and Azide-Molecule Conjugation (SPAAC)
This protocol describes the "click" reaction between the DBCO-labeled molecule and an azide-functionalized molecule.
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Reactant Preparation: Prepare the azide-containing molecule in a compatible reaction buffer, such as PBS. Ensure the buffer does not contain sodium azide.
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Reaction Setup: Mix the purified this compound-labeled molecule (from Protocol 1) with the azide-modified molecule. Use a 2- to 4-fold molar excess of the azide molecule relative to the DBCO-labeled molecule.
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Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. For a faster reaction, incubate at 37°C.
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Analysis & Purification (Optional): The reaction is highly efficient and often yields a clean product that can be used directly. Conjugation can be confirmed by techniques like SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate. If necessary, purify the final conjugate to remove any excess unreacted starting material.
Visual Guides
Experimental Workflow
Caption: A typical workflow for labeling a protein with this compound and subsequent conjugation.
Troubleshooting Flowchart
Caption: A decision tree to diagnose and solve low this compound conjugation yield.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after adding the this compound-NHS ester?
A1: This is likely due to the hydrophobicity of the DBCO molecule. When too many DBCO groups are attached to the protein's surface, it can cause the protein to aggregate and fall out of solution. To prevent this, consider reducing the molar excess of the DBCO-NHS ester during the labeling step or switching to a more water-soluble DBCO reagent that includes a PEG spacer. Also, ensure the concentration of organic solvent (like DMSO) used to dissolve the reagent is kept to a minimum in the final reaction volume.
Q2: Can I use a Tris buffer for my labeling reaction?
A2: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine, which will react with the NHS ester of your DBCO reagent. This will compete with your target protein, significantly reducing the labeling efficiency. Always use an amine-free buffer like PBS, HEPES, or borate for NHS ester reactions.
Q3: How can I monitor the progress of the DBCO-azide click reaction?
A3: The DBCO group has a characteristic UV absorbance peak at approximately 309-310 nm. You can monitor the disappearance of this peak over time using a UV-Vis spectrophotometer to track the consumption of the DBCO-labeled molecule and the progress of the reaction.
Q4: Is a copper catalyst required for this reaction?
A4: No. The reaction between DBCO (a strained alkyne) and an azide is a form of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free" click chemistry does not require a cytotoxic copper(I) catalyst, making it highly biocompatible and suitable for use with sensitive biological samples and in vivo applications.
Q5: What is the ideal temperature for the click reaction?
A5: The reaction can proceed effectively at temperatures ranging from 4°C to 37°C. While incubating overnight at 4°C is convenient, the reaction rate is faster at higher temperatures. Performing the incubation at 37°C can significantly increase the reaction efficiency and reduce the required time.
References
effect of pH and temperature on Fluorescein-DBCO reaction kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH and temperature on the reaction kinetics of Fluorescein-dibenzocyclooctyne (DBCO) in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Fluorescein-DBCO reaction?
A1: The SPAAC reaction is generally efficient across a broad pH range, typically between pH 4 and 11. However, studies have shown that higher pH values generally increase reaction rates. For instance, one study observed that the reaction of a sulfo DBCO-amine with an azide was faster at higher pH values in most buffers tested.[1][2] It is important to consider the stability of the molecules you are conjugating, as they may be sensitive to high pH. For most applications involving proteins, a pH range of 7-9 is recommended.[3]
Q2: How does temperature affect the reaction rate of this compound conjugation?
A2: Higher temperatures generally lead to faster reaction rates for the this compound conjugation.[4] The reaction is efficient at a range of temperatures from 4°C to 37°C.[3] For sensitive biomolecules, the reaction can be performed overnight at 4°C to maintain their stability. If a faster reaction is desired and the biomolecules can tolerate it, incubating at 37°C can significantly increase the reaction rate. One study demonstrated a 150-fold increase in the reaction rate when the temperature was increased from 0°C to 60°C.
Q3: Can the choice of buffer affect the reaction kinetics?
A3: Yes, the choice of buffer can have a significant impact on the reaction rate. A study comparing different buffers found that at pH 7, reactions in HEPES buffer had higher rate constants (0.55–1.22 M⁻¹ s⁻¹) compared to PBS (0.32–0.85 M⁻¹ s⁻¹). Therefore, if you are experiencing slow reaction kinetics, consider switching from a phosphate-based buffer to HEPES.
Q4: My reaction yield is low. What are some common causes related to pH and temperature?
A4: Low reaction yield can be attributed to several factors. If the reaction is performed at a low temperature (e.g., 4°C), the reaction time may need to be extended. Suboptimal pH can also lead to lower yields. Although the reaction works over a wide pH range, the rate can be slower at lower pH values. Additionally, ensure that your buffer does not contain any primary amines (like Tris) or azides, as these can compete with the intended reaction.
Q5: How stable is the this compound conjugate at different pH values and temperatures?
A5: The resulting triazole linkage from the SPAAC reaction is highly stable. However, the stability of the fluorescein dye itself is pH-dependent. Fluorescein's fluorescence intensity is known to decrease in acidic conditions (below pH 6.5). Therefore, for applications where fluorescence is the readout, maintaining a neutral to slightly basic pH is recommended for optimal signal. The DBCO moiety itself can lose reactivity over time, especially in solution, so using freshly prepared reagents is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after reaction | The pH of the final solution is too acidic, quenching the fluorescein fluorescence. | Adjust the pH of your sample to a range of 7-9 before measuring the fluorescence. |
| The reaction did not proceed to completion due to suboptimal temperature. | If your biomolecule is stable at higher temperatures, try increasing the reaction temperature to 37°C to accelerate the reaction rate. Alternatively, extend the incubation time if reacting at a lower temperature. | |
| The reaction rate is slow due to the buffer system used. | Consider switching to a different buffer system. For example, at neutral pH, HEPES has been shown to result in faster reaction kinetics than PBS. | |
| Precipitation of the protein during the labeling reaction | The hydrophobicity of the DBCO group may cause aggregation of some proteins. | Lower the molar ratio of the this compound reagent to the protein. Consider adding a PEG linker to the DBCO reagent to increase its hydrophilicity. |
| Inconsistent reaction rates between experiments | Variations in pH or temperature between experimental setups. | Ensure consistent pH and temperature control across all experiments. Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
| Degradation of the DBCO reagent. | Use freshly prepared this compound solutions for each experiment, as the DBCO group can lose reactivity over time. |
Quantitative Data
Table 1: Effect of pH on the Second-Order Rate Constant (k) of Sulfo-DBCO with 3-azido-L-alanine at 25°C.
| Buffer | pH 5 | pH 7 | pH 10 |
| MES | 0.28 M⁻¹ s⁻¹ | - | - |
| PBS | - | 0.32 M⁻¹ s⁻¹ | - |
| Borate | - | - | 0.45 M⁻¹ s⁻¹ |
Data adapted from Pringle, T. A., & Knight, J. C. (2023). The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Chemical Biology.
Table 2: Effect of Temperature on the Second-Order Rate Constant (k) of a SPAAC Reaction.
| Temperature | Rate Constant (k) |
| 0°C | 5 x 10⁻⁴ M⁻¹ s⁻¹ |
| 37°C | 1.5 x 10⁻² M⁻¹ s⁻¹ |
| 60°C | 5.83 x 10⁻² M⁻¹ s⁻¹ |
Data adapted from Reichenwallner, J., et al. (2017). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Chemistry – A European Journal.
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Reaction Kinetics
Objective: To quantify the reaction rate of this compound with an azide-containing molecule at different pH values.
Materials:
-
This compound
-
Azide-containing molecule (e.g., Azido-PEG-amine)
-
Buffers: 0.1 M MES (pH 5.0, 6.0), 0.1 M HEPES (pH 7.0, 8.0), 0.1 M Borate (pH 9.0, 10.0)
-
Anhydrous DMSO
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the azide-containing molecule in the desired reaction buffer to a final concentration of 1 mM.
-
-
Reaction Setup:
-
In a quartz cuvette, add the azide-containing molecule solution.
-
Place the cuvette in the spectrophotometer and set the temperature to 25°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve a final concentration of 1 mM. Mix quickly.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in the absorbance of the DBCO group at approximately 309 nm over time.
-
Record absorbance readings at regular intervals until the reaction reaches completion (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant.
-
Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the azide.
-
-
Repeat:
-
Repeat steps 2-4 for each pH value to be tested.
-
Protocol 2: Evaluating the Effect of Temperature on this compound Reaction Kinetics
Objective: To determine the reaction rate of this compound with an azide-containing molecule at various temperatures.
Materials:
-
This compound
-
Azide-containing molecule
-
Reaction Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Anhydrous DMSO
-
Temperature-controlled UV-Vis Spectrophotometer or a water bath with a spectrophotometer.
Procedure:
-
Prepare Stock Solutions: As described in Protocol 1.
-
Reaction Setup:
-
Set the spectrophotometer or water bath to the desired temperature (e.g., 4°C, 25°C, 37°C).
-
In a quartz cuvette, add the azide-containing molecule solution and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 1 mM. Mix quickly.
-
-
Data Acquisition:
-
Monitor the reaction by observing the decrease in absorbance at 309 nm over time.
-
-
Data Analysis:
-
Calculate the second-order rate constant as described in Protocol 1.
-
-
Repeat:
-
Repeat steps 2-4 for each temperature to be investigated.
-
Visualizations
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Fluorescein-DBCO Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and specific labeling of biomolecules is fundamental to the accuracy and reliability of a wide range of biological assays and therapeutic strategies. Fluorescein-DBCO, a popular reagent for fluorescently tagging azide-modified molecules, offers a highly selective approach based on bioorthogonal click chemistry. This guide provides an objective comparison of this compound's labeling specificity against common alternatives, supported by experimental considerations and detailed protocols for validation.
Understanding this compound Labeling
This compound utilizes the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with an azide group, which can be metabolically or chemically incorporated into a target biomolecule. This reaction is considered bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[][2][3][4] The key advantage of this approach is its high specificity, as neither the DBCO nor the azide moiety is naturally present in biological systems, thus minimizing off-target reactions.[]
Comparison of Labeling Specificity: this compound vs. Alternatives
The choice of a labeling strategy significantly impacts experimental outcomes. Here, we compare the specificity of this compound with two common alternatives: Fluorescein-Maleimide, which targets free thiols, and SNAP-tag® technology, a self-labeling protein tag system.
| Feature | This compound | Fluorescein-Maleimide | SNAP-tag® with Fluorescein |
| Target Moiety | Azide | Thiol (Cysteine) | Genetically encoded SNAP-tag® |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Michael Addition | Covalent bond formation with O6-benzylguanine |
| Specificity | Very High (Bioorthogonal) | High (at neutral pH) | Very High (Enzymatic Recognition) |
| Potential Off-Target Reactions | Minimal; potential for non-specific binding of the fluorophore itself. | Reaction with primary amines (e.g., lysine) at pH > 7.5; hydrolysis of the maleimide group. | Minimal; dependent on the specificity of the SNAP-tag® substrate binding. |
| Control of Labeling Site | High (depends on azide incorporation) | Moderate (targets available cysteines) | Very High (genetically determined) |
| Reaction Conditions | Physiological (pH 7.0-8.5) | pH 6.5-7.5 for optimal thiol specificity. | Physiological |
| Signal-to-Noise Ratio | Generally high due to low background from non-specific reactions. | Can be lower due to potential off-target labeling and hydrolysis. | Generally high, with "no-wash" substrates available to reduce background. |
Experimental Protocols for Validating Labeling Specificity
To empirically validate the specificity of any labeling reagent, a series of control experiments are essential. The following protocols outline a general workflow for comparing the specificity of this compound, Fluorescein-Maleimide, and a SNAP-tag® system in a cell-based assay.
Protocol 1: General Cell Preparation and Target Expression
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or HeLa) in the appropriate growth medium.
-
Target Expression:
-
For this compound: Transfect cells with a plasmid encoding the protein of interest. For metabolic labeling, supplement the culture medium with an azide-modified precursor (e.g., an azide-modified sugar or amino acid) to incorporate the azide handle into the target protein.
-
For Fluorescein-Maleimide: Transfect cells with a plasmid encoding the protein of interest. Ensure the protein has accessible cysteine residues for labeling.
-
For SNAP-tag®: Transfect cells with a plasmid encoding the protein of interest fused to a SNAP-tag®.
-
Negative Control: Transfect a separate batch of cells with a vector lacking the gene of interest (mock transfection) or expressing an unrelated protein to assess background fluorescence.
-
Protocol 2: Fluorescent Labeling
-
Labeling with this compound:
-
Wash the azide-modified cells twice with phosphate-buffered saline (PBS).
-
Prepare a solution of this compound in PBS (e.g., 5-20 µM).
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three to four times with PBS to remove unbound probe.
-
-
Labeling with Fluorescein-Maleimide:
-
Wash the cells twice with a sulfhydryl-free buffer (e.g., PBS at pH 7.2).
-
Prepare a solution of Fluorescein-Maleimide in the same buffer (e.g., 10-50 µM).
-
Incubate the cells with the Fluorescein-Maleimide solution for 1-2 hours at room temperature.
-
Wash the cells three to four times with the buffer to remove unbound probe.
-
-
Labeling with SNAP-tag®-Fluorescein:
-
Wash the cells expressing the SNAP-tag® fusion protein twice with the appropriate culture medium.
-
Prepare a solution of the O6-Benzylguanine-Fluorescein substrate in the culture medium (e.g., 1-5 µM).
-
Incubate the cells with the substrate solution for 30 minutes at 37°C.
-
Wash the cells three times with fresh culture medium.
-
Protocol 3: Quantification of Labeling Specificity by Fluorescence Microscopy and Flow Cytometry
-
Fluorescence Microscopy:
-
Image the labeled cells using a fluorescence microscope with the appropriate filter set for fluorescein (Excitation: ~494 nm, Emission: ~518 nm).
-
Qualitative Assessment: Visually inspect the localization of the fluorescent signal. Specific labeling should correspond to the known localization of the target protein.
-
Quantitative Assessment (Signal-to-Noise Ratio):
-
In images of specifically labeled cells, measure the mean fluorescence intensity of the region of interest (ROI) where the protein is expected to be localized (Signal).
-
Measure the mean fluorescence intensity of a background region within the same image where no specific labeling is expected (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) = Signal / Noise.
-
In images of negative control cells, measure the mean fluorescence intensity to quantify non-specific binding.
-
-
-
Flow Cytometry:
-
Harvest the labeled cells and resuspend them in a suitable buffer (e.g., PBS with 2% fetal bovine serum).
-
Analyze the cells on a flow cytometer.
-
Quantitative Assessment (Labeling Efficiency and Specificity):
-
Determine the percentage of fluorescently positive cells in the target-expressing population.
-
Measure the mean fluorescence intensity of the positive population.
-
Compare the fluorescence intensity of the target-expressing cells to the negative control cells to assess the degree of non-specific labeling.
-
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying principles of each labeling method, the following diagrams are provided.
Caption: Workflow for comparing the specificity of different fluorescent labeling methods.
Caption: Comparison of the chemical mechanisms for different labeling strategies.
Conclusion
Validating the specificity of fluorescent labeling is critical for the integrity of research findings. This compound, with its bioorthogonal SPAAC chemistry, offers a highly specific method for labeling azide-modified biomolecules. While alternatives like Fluorescein-Maleimide and SNAP-tag® technology provide effective labeling solutions, they come with their own sets of considerations regarding off-target reactivity and experimental setup. By employing the rigorous validation protocols outlined in this guide, researchers can confidently select and apply the most appropriate labeling strategy for their specific needs, ensuring the generation of accurate and reproducible data.
References
A Head-to-Head Battle for Cellular Insights: Fluorescein-DBCO vs. FITC in Cell Labeling
For researchers, scientists, and drug development professionals, the precise labeling of cells is a cornerstone of experimental success. The choice of fluorescent probe can significantly impact the quality and reliability of data in applications ranging from flow cytometry to high-resolution microscopy. This guide provides an in-depth, objective comparison of two popular fluorescein-based labeling reagents: Fluorescein-DBCO, a key player in bioorthogonal click chemistry, and Fluorescein Isothiocyanate (FITC), a long-standing tool for amine labeling.
At the forefront of this comparison is the fundamental difference in their labeling strategies. This compound participates in a copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), targeting azide-modified biomolecules.[1] This approach offers high specificity and biocompatibility, making it particularly well-suited for labeling living cells without the concern of copper-induced cytotoxicity.[2] In contrast, FITC employs a more traditional approach, reacting with primary amines, such as those on lysine residues and the N-terminus of proteins.[3][][5] While effective for general protein labeling, this method can be less specific due to the abundance of amine groups on the cell surface.
Quantitative Performance Metrics: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key quantitative performance metrics for this compound and FITC in the context of cell labeling.
| Feature | This compound | FITC (Fluorescein Isothiocyanate) |
| Labeling Efficiency | High (approaching 100% in some systems with optimized azide expression) | Variable (typically 85-90% for bacterial labeling, can be lower for mammalian cells and dependent on accessible amines) |
| Specificity | High (targets bioorthogonally introduced azide groups) | Moderate (targets abundant primary amines on cell surface proteins) |
| Signal-to-Noise Ratio | High (low non-specific binding due to bioorthogonal nature) | Moderate to High (can be affected by non-specific binding and autofluorescence) |
| Photostability | Moderate (inherent to the fluorescein fluorophore, prone to photobleaching) | Moderate (inherent to the fluorescein fluorophore, prone to photobleaching) |
| Cell Viability | High (copper-free reaction minimizes cytotoxicity) | Generally good, but can be concentration-dependent and the labeling process can affect cell health. |
| Reaction pH | Physiological pH (typically 7.4) | Alkaline pH (typically 8.5-9.5 for optimal amine reactivity) |
| Reaction Speed | Fast (minutes to a few hours) | Fast (typically 1-2 hours) |
Delving into the Chemistry: Labeling Mechanisms Visualized
The distinct reaction mechanisms of this compound and FITC are central to their differing specificities and applications.
Experimental Protocols: A Step-by-Step Guide
Reproducibility in cell labeling hinges on well-defined experimental protocols. Below are detailed methodologies for labeling cells using both this compound and FITC.
Protocol 1: Cell Surface Labeling via Metabolic Glycoengineering and this compound
This protocol involves a two-step process: metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by the copper-free click reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacetate, Ac4ManNAz)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Anhydrous DMSO
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO.
-
Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration typically in the range of 25-50 µM.
-
Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
Gently wash the azide-labeled cells twice with pre-warmed, sterile PBS to remove residual medium and unincorporated azide sugar.
-
Dilute the this compound stock solution in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).
-
Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Gently wash the cells three times with pre-warmed PBS to remove unreacted this compound.
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
-
Protocol 2: Direct Labeling of Cell Surface Proteins with FITC
This protocol describes the direct labeling of primary amines on the surface of cells with FITC.
Materials:
-
Cells of interest (in suspension)
-
FITC (Fluorescein Isothiocyanate)
-
Anhydrous DMSO
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Quenching Solution (e.g., PBS with 50 mM glycine)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cell pellet in the labeling buffer at a concentration of approximately 1-10 x 10^6 cells/mL.
-
-
FITC Labeling:
-
Prepare a fresh stock solution of FITC in anhydrous DMSO (e.g., 1 mg/mL).
-
While gently vortexing the cell suspension, slowly add the FITC stock solution to achieve the desired final concentration (typically 5-50 µg/mL). The optimal concentration should be determined empirically.
-
Incubate the cells for 30-60 minutes at room temperature or on ice, protected from light, with occasional gentle mixing.
-
-
Quenching and Washing:
-
Add an equal volume of quenching solution to the cell suspension to stop the labeling reaction by reacting with any unbound FITC.
-
Incubate for 5-10 minutes.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with cold wash buffer.
-
Resuspend the final cell pellet in an appropriate buffer for analysis.
-
-
Analysis:
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
-
Conclusion: Selecting the Optimal Fluorescein for Your Needs
The choice between this compound and FITC for cell labeling is contingent on the specific experimental requirements.
This compound is the superior choice for:
-
Live-cell imaging: The bioorthogonal nature and lack of copper catalyst ensure minimal perturbation to cellular processes and high cell viability.
-
High-specificity labeling: Targeting only azide-modified molecules provides a cleaner signal with lower background.
-
Studying specific cellular components: When combined with metabolic or genetic incorporation of azides, it allows for the precise labeling of glycans, proteins, or other biomolecules.
FITC remains a viable option for:
-
General cell surface protein labeling: It is a cost-effective and well-established method for labeling the total protein content on the cell surface.
-
Fixed cell staining: In applications where cell viability is not a concern, FITC provides a bright fluorescent signal.
-
Endpoint assays: For experiments where long-term imaging and photostability are not critical limitations.
References
- 1. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00262G [pubs.rsc.org]
- 2. thno.org [thno.org]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
A Researcher's Guide to Bioorthogonal Probes: A Comparative Analysis of Fluorescein-DBCO
For researchers, scientists, and drug development professionals, the ability to specifically label and visualize biomolecules within living systems is crucial for unraveling complex biological processes. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling covalent modification of target molecules without interfering with native cellular functions. Among the various bioorthogonal reactions, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often called "copper-free click chemistry," has gained prominence due to its biocompatibility.
Fluorescein-DBCO is a widely used probe in this class, conjugating the well-characterized fluorescein fluorophore with a dibenzocyclooctyne (DBCO) group. This guide offers an objective comparison of this compound with other common bioorthogonal probes, supported by quantitative data and detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs.
Performance Comparison of Bioorthogonal Probes
The selection of a bioorthogonal probe is a critical decision that involves a trade-off between reaction speed, stability, probe size, and the photophysical properties of the attached fluorophore. This compound is a benchmark for SPAAC reactions, but alternatives based on different chemistries, such as the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, offer distinct advantages.
The efficacy of a probe is determined by several key parameters.[1] The second-order rate constant (k₂) is a primary indicator of reaction speed.[2] Other factors include the probe's stability in biological media, its cell permeability, and the quantum yield of the fluorophore, which dictates its brightness.[3][4]
Table 1: Quantitative Comparison of Common Bioorthogonal Probes
| Reaction Type | Probe System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| SPAAC | This compound + Azide | ~0.1 - 2.1[5] | ~494 nm | ~517 nm | ~0.93 | Copper-free, good cell permeability, high quantum yield. | Slower kinetics than iEDDA; DBCO can be degraded in harsh cellular environments (e.g., phagosomes). |
| SPAAC | Fluorophore-BCN + Azide | ~0.14 | Fluorophore Dependent | Fluorophore Dependent | Fluorophore Dependent | Copper-free, generally stable. | Slower kinetics compared to DBCO and iEDDA. |
| iEDDA | Fluorophore-TCO + Tetrazine | ~10³ - 10⁶ | Fluorophore Dependent | Fluorophore Dependent | Fluorophore Dependent | Extremely fast kinetics, potential for fluorogenic "turn-on" probes. | Tetrazine and TCO probes can have limited stability. |
| CuAAC | Fluorophore-Alkyne + Azide | ~10² - 10³ | Fluorophore Dependent | Fluorophore Dependent | Fluorophore Dependent | Fast kinetics, small alkyne tag. | Requires a cytotoxic copper catalyst, limiting live-cell applications. |
Note: SPAAC = Strain-Promoted Azide-Alkyne Cycloaddition; BCN = Bicyclo[6.1.0]nonyne; iEDDA = Inverse-Electron-Demand Diels-Alder; TCO = trans-Cyclooctene; CuAAC = Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Quantum yield for this compound is based on the fluorescein (FAM) fluorophore.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex experimental workflows and the underlying chemical principles. The following visualizations were created using Graphviz (DOT language) to depict key processes in the application of bioorthogonal probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the Performance of Fluorescein-DBCO in Live-Cell Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of live-cell imaging experiments. This guide provides a comprehensive comparison of Fluorescein-DBCO, a popular green fluorescent dye functionalized for copper-free click chemistry, against other common fluorescent probes. By presenting key performance indicators, detailed experimental protocols, and workflow visualizations, this guide aims to facilitate informed decisions in probe selection for robust and reproducible live-cell assays.
This compound is a derivative of the well-known fluorescein dye, featuring a dibenzocyclooctyne (DBCO) group. This modification allows for its participation in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a type of "click chemistry" that enables the covalent labeling of azide-modified biomolecules within the complex environment of living cells without the need for a cytotoxic copper catalyst. Its bright green fluorescence and utility in bioorthogonal chemistry have made it a valuable tool for tracking and visualizing cellular components and processes in real-time.
Performance Comparison of Fluorescent Probes
The ideal fluorescent probe for live-cell imaging should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), excellent photostability to withstand prolonged illumination, and minimal cytotoxicity to ensure that cellular processes are not perturbed by the labeling agent itself. The following table summarizes the key performance characteristics of this compound in comparison to other widely used fluorescent probes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability | Cytotoxicity |
| This compound | 492 | 517 | 0.93 | Low to Moderate | Low at typical working concentrations |
| Alexa Fluor 488 | 493 | 519 | 0.92[1] | High | Low |
| Cyanine5 (Cy5) | 650 | 670 | ~0.20 | Moderate | Low |
| mCherry | 587 | 610 | 0.22[2] | Moderate to High[2] | Low (as a genetically encoded probe) |
Key Observations:
-
Brightness: this compound exhibits a very high quantum yield, comparable to the highly regarded Alexa Fluor 488, making it an exceptionally bright probe for detecting target molecules.
-
Photostability: While bright, fluorescein derivatives are known to be more susceptible to photobleaching compared to rhodamine-based dyes like Alexa Fluor 488 or cyanine dyes like Cy5.[3] This can be a limitation for long-term imaging experiments that require intense or prolonged illumination.
-
Cytotoxicity: The DBCO moiety itself demonstrates low toxicity at concentrations typically used for live-cell labeling (up to 100 µM).[4] Fluorescein is also considered to have low intrinsic toxicity at working concentrations. However, like many fluorophores, fluorescein can induce phototoxicity upon irradiation, generating reactive oxygen species that can be harmful to cells.
Experimental Protocols
Accurate and reproducible results in live-cell imaging hinge on carefully executed experimental protocols. Below are detailed methodologies for labeling live cells using this compound via copper-free click chemistry and a general protocol for assessing probe cytotoxicity.
Protocol 1: Live-Cell Labeling with this compound
This protocol describes the labeling of azide-modified biomolecules in live cells using this compound. The generation of azide-tagged molecules within the cell is a prerequisite and is typically achieved through metabolic labeling with an azide-containing precursor (e.g., an azide-modified sugar, amino acid, or nucleoside).
Materials:
-
Live cells cultured in an appropriate vessel (e.g., glass-bottom dish or chamber slide)
-
Azide-modified precursor for metabolic labeling
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Metabolic Labeling (Azide Incorporation):
-
Culture cells to the desired confluency.
-
Incubate the cells with the appropriate concentration of the azide-modified precursor in their regular growth medium for a duration sufficient for metabolic incorporation (typically 24-48 hours). This step should be optimized for the specific cell type and precursor used.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is between 5-20 µM. The optimal concentration should be determined empirically to achieve sufficient labeling with minimal background fluorescence.
-
-
Cell Staining:
-
Wash the metabolically labeled cells twice with pre-warmed PBS to remove any un-incorporated precursor.
-
Replace the PBS with the this compound staining solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound this compound.
-
Replace the final wash with fresh pre-warmed imaging medium.
-
The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~520 nm).
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the cytotoxicity of this compound on a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a CO₂ incubator to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for a period relevant to your imaging experiments (e.g., 1-24 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Mandatory Visualizations
To further clarify the principles and workflows discussed, the following diagrams are provided.
References
Navigating Specificity: A Comparative Guide to Fluorescein-DBCO and its Alternatives for Cellular Labeling
For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate biological inquiry. Fluorescein-DBCO, a popular reagent for bioorthogonal labeling, offers a powerful tool for visualizing cellular components. However, understanding its potential for off-target reactions is crucial for the integrity of experimental results. This guide provides a comprehensive comparison of this compound with alternative fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.
This compound is a fluorescent labeling reagent that utilizes a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction allows for the efficient and specific labeling of azide-modified biomolecules within living cells.[][3] The reaction is highly selective, forming a stable triazole linkage under biocompatible conditions, thus minimizing disruption of normal cellular processes.[][4]
While the DBCO-azide reaction is known for its high specificity, potential cross-reactivity with other cellular components is a critical consideration. The strained alkyne of the DBCO moiety is highly reactive towards azides, but the possibility of side reactions with other nucleophiles or cellular components, though minimal, cannot be entirely dismissed without empirical evidence.
Performance Comparison of Bioorthogonal Labeling Probes
The choice of a fluorescent probe for bioorthogonal labeling depends on several key performance metrics, including reaction kinetics, specificity, and the photophysical properties of the fluorophore. Below is a comparison of this compound with a common alternative system, TCO-tetrazine click chemistry.
| Feature | This compound | TCO-Tetrazine System | References |
| Click Chemistry | DBCO-azide (Strain-promoted alkyne-azide cycloaddition) | TCO-tetrazine (Inverse electron-demand Diels-Alder) | |
| Reaction Kinetics (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | ~10³ - 10⁶ M⁻¹s⁻¹ | |
| Excitation Max (λex) | ~494 nm | Dependent on the tetrazine-conjugated dye (e.g., ~503 nm for some BODIPY FL derivatives) | |
| Emission Max (λem) | ~517 nm | Dependent on the tetrazine-conjugated dye (e.g., ~512 nm for some BODIPY FL derivatives) | |
| Quantum Yield (Φ) | Not specified in provided results | ~0.9 (inferred from similar BODIPY FL dyes) | |
| Extinction Coefficient (ε) | Not specified in provided results | ~80,000 cm⁻¹M⁻¹ | |
| Specificity | High, with minimal off-target reactions reported. | High, with the potential for fluorogenic "turn-on" probes that reduce background. | |
| Key Advantage | Well-established, commercially available, and demonstrates good stability. | Extremely fast reaction kinetics and the availability of fluorogenic probes. |
Note: Quantitative data for signal-to-noise ratio and labeling efficiency are highly dependent on the specific experimental conditions (cell type, target protein expression level, probe concentration, incubation time, etc.). The provided experimental protocols below offer a framework for determining these parameters for your specific application.
Experimental Protocols
To empirically assess the potential cross-reactivity and performance of this compound and its alternatives, the following experimental protocols are provided.
Protocol 1: Assessment of Non-Specific Binding and Signal-to-Noise Ratio
This protocol allows for the direct comparison of non-specific binding and the signal-to-noise ratio of different fluorescent probes.
Materials:
-
Target-expressing cells (e.g., cells engineered to express a protein with an azide-containing non-canonical amino acid).
-
Negative control cells (same cell line without the azide-modified target).
-
This compound.
-
Alternative fluorescent probe (e.g., a TCO-conjugated dye for use with tetrazine-modified targets).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Preparation: Culture both target-expressing and negative control cells under standard conditions.
-
Probe Incubation: Incubate the cells with the fluorescent probes (this compound or the alternative) at a predetermined concentration in cell culture medium for a specified time (e.g., 30-60 minutes).
-
Washing: Wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images of both the target-expressing and negative control cells for each fluorescent probe.
-
Quantification of Signal-to-Noise Ratio (SNR):
-
In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal).
-
Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise).
-
Calculate the SNR as: SNR = Signal / Noise.
-
-
Quantification of Non-Specific Binding:
-
In the images of the negative control cells, measure the mean fluorescence intensity of the cells. This value represents the level of non-specific binding of the probe.
-
Compare the non-specific binding signal between this compound and the alternative probe.
-
Protocol 2: In Vitro Assessment of Cross-Reactivity with Cellular Lysates
This protocol provides a method to screen for potential off-target reactions of this compound with a complex mixture of cellular components.
Materials:
-
Cell lysate from the cell type of interest.
-
This compound.
-
Azide-alkyne-tagged control protein (positive control).
-
SDS-PAGE apparatus and reagents.
-
In-gel fluorescence scanner.
Procedure:
-
Lysate Preparation: Prepare a total cell lysate under non-reducing conditions to preserve protein structure as much as possible.
-
Incubation: Incubate the cell lysate with this compound at various concentrations for a set period. Include a positive control with the azide-tagged protein and a negative control with lysate only.
-
SDS-PAGE: Separate the proteins in the incubated lysates by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for fluorescein.
-
Analysis: Analyze the gel for any fluorescent bands other than the positive control. The presence of other fluorescent bands would indicate potential cross-reactivity of this compound with cellular proteins.
Visualizing the Workflow and Chemistry
To further clarify the experimental processes and the underlying chemical reaction, the following diagrams illustrate the workflows and the SPAAC reaction.
References
Evaluating the Cytotoxicity of Fluorescein-DBCO in Cell Culture: A Comparative Guide
For researchers engaged in bioorthogonal chemistry and cellular imaging, the choice of fluorescent probe is critical, not only for its labeling efficiency but also for its biocompatibility. This guide provides a comparative analysis of the cytotoxicity of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a commonly used reagent in copper-free click chemistry, against other alternative fluorescent probes. The information presented here is intended for researchers, scientists, and drug development professionals to make informed decisions when designing cell-based assays.
Comparative Cytotoxicity Data
| Compound/Probe Component | Cell Line | Assay | Concentration | Incubation Time | Observed Cytotoxicity/Cell Viability |
| DBCO | A549 | MTT | Up to 100 µM | 48 hours | Low cytotoxicity; no significant increase in cytotoxicity at high concentrations.[1] |
| DBCO vs. DiD | A549 | MTT | Various | Not Specified | DBCO showed lower cytotoxicity than the membrane dye DiD.[1][2] |
| Tetrazines | Bone Marrow-Derived Dendritic Cells (BMDCs) | Not Specified | 10 µM | Not Specified | Found to be nontoxic at this concentration. |
| Fluorescein (with photoactivation) | Human Hepatoblastoma (HepG2) | Not Specified | 75-2400 µM | Not Specified | Markedly lowered cell viability (≈30%) upon irradiation. |
| Fluorescein (without photoactivation) | Human Hepatoblastoma (HepG2) | Not Specified | Up to 600 µM | 24 hours | No significant cytotoxicity observed. |
Note: This table summarizes findings from different studies and should be interpreted with caution due to variations in experimental conditions.
Discussion of Alternatives
Bioorthogonal chemistry offers several alternatives to the DBCO-azide reaction, primarily the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes like trans-cyclooctene (TCO).
-
Tetrazine-based probes: Tetrazines are generally considered to have good biocompatibility. Studies have shown that various tetrazine derivatives are nontoxic to cells at concentrations typically used for labeling. The choice of fluorophore conjugated to the tetrazine will also influence the overall cytotoxicity.
-
TCO-based probes: Trans-cyclooctene is another widely used reagent in bioorthogonal chemistry. While specific cytotoxicity data for a wide range of fluorescently-labeled TCO probes is limited in direct comparison to this compound, the TCO moiety itself is reported to be well-tolerated in cellular and in vivo studies.
The ideal bioorthogonal group should exhibit minimal steric hindrance and be biocompatible under mild reaction conditions. Both DBCO and tetrazine/TCO systems are widely used and considered biocompatible for cell labeling. The large size and steric bulk of DBCO could potentially influence cellular processes, though studies have shown it to have low cytotoxicity.
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. The following are detailed protocols for two common colorimetric cytotoxicity assays: the MTT and LDH release assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Release Assay Protocol
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Prepare and treat cells with the test compound in a 96-well plate as described in the MTT assay protocol. Be sure to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Mandatory Visualizations
To aid in the conceptualization of the experimental process, the following diagrams illustrate a typical workflow for evaluating the cytotoxicity of bioorthogonal probes and a simplified representation of a cell viability signaling pathway.
References
Confirming Fluorescein-DBCO Conjugation: A Comparative Guide to Analytical Techniques
For researchers in drug development and various scientific fields, the successful conjugation of molecules is a critical step. This guide provides a detailed comparison of three common analytical techniques—Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), UV-Vis Spectroscopy, and Mass Spectrometry—for confirming the conjugation of Fluorescein-DBCO to a target protein. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate approach for your experimental needs.
Comparison of Analytical Techniques
The confirmation of a successful conjugation reaction relies on detecting a measurable change in the physical or chemical properties of the target molecule. The following table summarizes the key characteristics of SDS-PAGE, UV-Vis Spectroscopy, and Mass Spectrometry for this purpose.
| Feature | SDS-PAGE | UV-Vis Spectroscopy | Mass Spectrometry |
| Principle | Separation of molecules based on molecular weight. | Measurement of light absorbance by the protein and the fluorophore. | Measurement of the mass-to-charge ratio of ionized molecules.[1] |
| Information Provided | Confirmation of a molecular weight shift, indicating conjugation. Estimation of purity. | Quantification of the degree of labeling (DOL). | Precise mass of the conjugate, confirming the addition of the label and identifying the number of conjugations.[1] |
| Sensitivity | High, can detect low microgram amounts of protein. | Moderate, dependent on the concentration of the protein and the extinction coefficient of the dye. | Very high, capable of detecting low-abundance proteins and modifications.[2] |
| Quantitative | Semi-quantitative (densitometry can estimate relative amounts). | Yes, provides the average number of dye molecules per protein. | Yes, can provide information on the distribution of different labeled species. |
| Resolution | Good for resolving unconjugated and conjugated species, especially with a significant size difference. | Does not provide separation of species. | Very high, can resolve molecules with very small mass differences. |
| Cost | Low. | Low to moderate. | High. |
| Throughput | High, multiple samples can be run on a single gel. | High, rapid measurements. | Lower, sample preparation and analysis can be time-consuming. |
| Limitations | Provides only an estimate of molecular weight; denaturing conditions destroy the protein's native structure. | Does not confirm that the dye is covalently attached to the protein of interest. | Complex instrumentation and data analysis. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a general guide and may require optimization for specific proteins and applications.
SDS-PAGE for Conjugation Confirmation
This method visually confirms the increase in molecular weight of the target protein after conjugation with this compound.
Materials:
-
Conjugated protein sample
-
Unconjugated protein control
-
Protein molecular weight standards
-
Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
Electrophoresis running buffer
-
Gel staining solution (e.g., Coomassie Brilliant Blue) or fluorescence imaging system
Procedure:
-
Sample Preparation:
-
In separate tubes, mix a known amount of the unconjugated protein control and the conjugated protein sample with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the polyacrylamide gel.
-
Load the protein molecular weight standards, the unconjugated protein control, and the conjugated protein sample into separate wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Fluorescence Imaging: If available, visualize the gel directly using a fluorescence imager with the appropriate excitation and emission filters for fluorescein. The conjugated protein band should be fluorescent.
-
Coomassie Staining: If a fluorescence imager is not available, stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
-
Analysis:
-
Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will result in a band shift, with the conjugated protein migrating slower (appearing higher on the gel) than the unconjugated protein.
-
UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)
This method quantifies the average number of fluorescein molecules conjugated to each protein molecule.
Materials:
-
Purified conjugated protein sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to measure absorbance at 280 nm (for the protein) and the maximum absorbance wavelength for fluorescein (approximately 494 nm).
-
-
Measurement:
-
Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.
-
Measure the absorbance of the purified conjugated protein solution at 280 nm (A280) and ~494 nm (Amax).
-
-
Calculation of Degree of Labeling (DOL):
-
Protein Concentration (M):
-
Correct the A280 reading for the absorbance of the fluorescein dye at 280 nm. A correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax, is required.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M):
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of fluorescein at its Amax.
-
-
DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Mass Spectrometry for Definitive Confirmation
Mass spectrometry provides the most accurate confirmation of conjugation by measuring the precise molecular weight of the conjugate.
Materials:
-
Purified conjugated protein sample
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents and matrices for the chosen mass spectrometry technique
Procedure:
-
Sample Preparation:
-
The sample preparation will vary depending on the type of mass spectrometer used. It may involve desalting and buffer exchange of the protein conjugate solution.
-
For bottom-up approaches, the protein is enzymatically digested (e.g., with trypsin) into smaller peptides.
-
-
Mass Spectrometry Analysis:
-
Top-Down Analysis: The intact protein conjugate is introduced into the mass spectrometer. The resulting spectrum will show the molecular weight of the entire conjugate.
-
Bottom-Up Analysis: The digested peptide mixture is analyzed. The analysis will identify peptides that have been modified with the this compound moiety, confirming the site of conjugation.
-
-
Data Analysis:
-
Compare the measured molecular weight of the conjugated protein to the theoretical molecular weight of the unconjugated protein plus the mass of the this compound moiety.
-
A successful conjugation will show an increase in mass corresponding to the number of attached this compound molecules.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming this compound conjugation, from the initial reaction to analysis by the different techniques.
Caption: Workflow for this compound conjugation and confirmation.
References
Safety Operating Guide
Proper Disposal of Fluorescein-DBCO: A Guide for Laboratory Personnel
Researchers, scientists, and drug development professionals handling Fluorescein-DBCO must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a fluorescent dye and click chemistry reagent. Following these instructions is critical for minimizing risks and protecting the environment.
Core Safety and Handling
Before disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves to prevent skin and eye contact[1]. Work Area: All handling and disposal preparations should be conducted in a well-ventilated fume hood to minimize the inhalation of any potential dust or aerosols[1]. Storage of Waste: Store waste in a designated, clearly labeled, and sealed waste container to prevent accidental reactions and ensure proper identification for disposal[2].
Quantitative Data Summary
For safe handling and storage, refer to the following quantitative data:
| Parameter | Guideline | Rationale |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[1] | To maintain chemical stability and prevent degradation. |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | Indicates potential harm if ingested and significant danger to aquatic ecosystems. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | To avoid uncontrolled and potentially hazardous chemical reactions. |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (e.g., pure substance, in solution, or as part of a reaction mixture).
Part 1: Unused or Expired Reagent
-
Do Not Dispose Down the Drain: Due to its aquatic toxicity, this compound should never be disposed of in the sanitary sewer.
-
Labeling: Ensure the original container is clearly labeled with the chemical name "this compound" and the appropriate hazard symbols. If transferring to a new waste container, create a "Hazardous Waste" label that includes the full chemical name and concentration.
-
Packaging: The container must be in good condition, with no leaks or cracks, and the lid must be securely sealed.
-
Segregation: Store the waste container separately from incompatible materials, such as strong acids, bases, and oxidizing agents.
-
Contact EHS: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Part 2: Contaminated Labware and Materials
Solid waste, such as gloves, pipette tips, and paper towels contaminated with this compound, must be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list "this compound contaminated debris" as the contents.
-
Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.
Part 3: Aqueous Solutions and Reaction Mixtures
-
Waste Collection: Collect all aqueous solutions containing this compound in a designated, sealed, and chemically compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Labeling: Label the container as "Hazardous Aqueous Waste" and list all chemical components, including "this compound" and their approximate concentrations.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company, facilitated by your institution's EHS office.
Part 4: Decontamination of Glassware
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to remove the majority of the this compound residue. This rinsate must be collected and disposed of as hazardous waste.
-
Triple Rinse: After the initial solvent rinse, triple rinse the glassware with water. The first aqueous rinse should also be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but consult your local EHS guidelines.
-
Final Cleaning: Proceed with standard laboratory washing procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorescein-DBCO
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized reagents like Fluorescein-DBCO. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
This compound (Dibenzocyclooctyne) is a fluorescent labeling reagent widely used in bioconjugation, particularly in copper-free click chemistry reactions. While an invaluable tool, proper handling and disposal are crucial to mitigate potential hazards and ensure the integrity of your experiments. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust particles and splashes of solutions. |
| Hand Protection | Nitrile gloves | Provides good resistance to the solvents commonly used to dissolve this compound, such as DMSO, DMF, and DCM[2][3]. It is recommended to double-glove for added protection. |
| Body Protection | Impervious laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guide details the process from receiving the compound to its use in a typical labeling experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C in a tightly sealed container, protected from light[1].
-
Solutions of this compound in solvents like DMSO or DMF should be stored at -80°C[1].
2. Preparation of Stock Solutions (in a Chemical Fume Hood):
-
Preparation: Before handling the powder, ensure the chemical fume hood is operational and the work surface is covered with absorbent bench paper. Assemble all necessary equipment, including the this compound container, solvent, vortex mixer, and micropipettes.
-
Weighing the Powder:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube using a clean spatula. Avoid creating dust.
-
Close the container of the solid compound immediately.
-
-
Dissolving the Powder:
-
Inside the fume hood, add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF) to the microcentrifuge tube containing the powder.
-
Secure the cap tightly.
-
Vortex the tube until the solid is completely dissolved.
-
3. Use in a Labeling Reaction (Example):
-
Reaction Setup: In a designated reaction vessel, combine the azide-containing molecule with the appropriate buffer or solvent.
-
Addition of this compound: Add the calculated volume of the this compound stock solution to the reaction mixture.
-
Incubation: Gently mix the reaction and incubate at the recommended temperature and time for the specific protocol. Protect the reaction from light to prevent photobleaching of the fluorescein.
The following diagram illustrates the general workflow for safely handling this compound:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused solutions, contaminated consumables (e.g., pipette tips, microcentrifuge tubes), and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Inactivation of DBCO: For larger quantities of waste containing unreacted DBCO, a chemical inactivation step can be performed. This involves reacting the DBCO with an excess of an azide-containing compound, followed by quenching any remaining reactive groups.
-
Disposal: The sealed waste container must be disposed of through an approved chemical waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain, as it is toxic to aquatic life.
By adhering to these safety and handling guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and scientific excellence.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
